Parp10/15-IN-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |
InChI Key |
PCAWJIMDNGAMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Parp10/15-IN-3: A Technical Guide to its Mechanism of Action
This guide provides an in-depth analysis of the mechanism of action for Parp10/15-IN-3, a potent dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and Poly(ADP-ribose) polymerase 15 (PARP15). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PARP10
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, which synthesizes long chains of poly(ADP-ribose), PARP10 is a mono-ADP-ribosyltransferase (mono-ART). It catalyzes the transfer of a single ADP-ribose molecule from NAD+ to specific amino acid residues on substrate proteins.[1][2] This post-translational modification, known as mono-ADP-ribosylation (MARylation), modulates the function of target proteins and is involved in a variety of crucial cellular processes. These include DNA damage repair, cell cycle regulation, transcription, and intracellular signaling.[1][3] PARP10 shuttles between the cytoplasm and the nucleus and has been implicated in promoting cellular proliferation and protecting cells from replication stress.[3][4][5]
Mechanism of Action of this compound
This compound is a small molecule designed to selectively inhibit the enzymatic activity of PARP10 and PARP15.[6] The core mechanism of action is the competitive inhibition of the PARP10 catalytic domain. By occupying the active site, the inhibitor prevents PARP10 from binding to its co-substrate, NAD+, thereby blocking the transfer of ADP-ribose to its target proteins.[1] This inhibition of MARylation disrupts the downstream signaling pathways that are dependent on PARP10 activity.
The primary consequence of PARP10 inhibition is the modulation of various cellular functions. For instance, since PARP10 is involved in the G2/M transition of the cell cycle through the MARylation and activation of the mitotic kinase Aurora-A, its inhibition leads to a delay in this transition.[3] Furthermore, PARP10's role in DNA damage repair suggests that its inhibition can compromise a cell's ability to manage genomic insults, a vulnerability that can be exploited in cancer therapy to sensitize tumor cells to DNA-damaging agents like chemotherapy or radiation.[1]
Quantitative Data
This compound demonstrates potent inhibition of both PARP10 and PARP15. The following table summarizes its in vitro inhibitory activity.
| Target Enzyme | IC50 Value (µM) |
| PARP10 | 0.14 |
| PARP15 | 0.40 |
| Data sourced from MedChemExpress.[6] |
Signaling Pathways and Experimental Workflows
Visual representations of the PARP10 signaling pathway and a typical experimental workflow for characterizing a PARP10 inhibitor are provided below.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the characterization of PARP10 inhibitors.
This assay quantifies the enzymatic activity of PARP10 by measuring the depletion of its co-substrate, NAD+. It is a common method for determining the IC50 value of an inhibitor.
-
Principle: The assay measures the amount of NAD+ remaining after the enzymatic reaction. The NAD+ is chemically converted into a fluorescent product. Lower fluorescence indicates higher enzyme activity (more NAD+ consumed) and vice-versa.
-
Reagents:
-
Recombinant human PARP10 enzyme.
-
Recombinant acceptor protein (e.g., Histone H2A).
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
NAD+ solution.
-
This compound or other test compounds diluted in DMSO.
-
Developing solution (containing an enzyme to convert NAD+ to a fluorescent product).
-
-
Procedure:
-
Add reaction buffer, recombinant PARP10, and the acceptor protein to a 384-well plate.
-
Add serial dilutions of this compound (or DMSO for control) to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the developing solution.
-
Incubate to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
This protocol is used to assess the effect of PARP10 inhibition on cell cycle progression.
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
For cell cycle synchronization studies, a double thymidine block can be used prior to inhibitor treatment.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently, and store them at -20°C.
-
Before analysis, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[3][4]
-
Western blotting is used to detect changes in protein levels and post-translational modifications, such as the phosphorylation of Aurora-A, a downstream target of PARP10.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Treat cells with the inhibitor as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Aurora-A (Thr288), anti-total-Aurora-A, anti-PARP10, anti-GAPDH as a loading control).[3][4]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PARP10 | Abcam [abcam.com]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Parp10/15-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Parp10/15-IN-3, a potent and selective dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). This document summarizes the compound's mechanism of action, target profile, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows. This compound, also known in the literature as OUL35, has emerged as a valuable chemical probe for elucidating the cellular functions of PARP10, a mono-ADP-ribosyltransferase implicated in DNA damage repair, cell cycle regulation, and tumorigenesis. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Poly(ADP-ribosyl)ation is a post-translational modification crucial for a variety of cellular processes, including DNA repair, transcription, and apoptosis.[1] The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes catalyzes the transfer of ADP-ribose units to target proteins.[2] While the role of PARP1 in poly-ADP-ribosylation (PARylation) is well-established, the functions of mono-ADP-ribosyltransferases (mARTs) like PARP10 are less understood.[2] PARP10 has been identified as a key player in the cellular response to DNA damage and replication stress.[3] Its overexpression in various cancers suggests it may be a viable therapeutic target.[3][4]
This compound (OUL35) is a small molecule inhibitor designed to selectively target the enzymatic activity of PARP10.[5][6] This guide details its biochemical and cellular activities, providing a foundation for its use in basic research and preclinical studies.
Quantitative Data
The inhibitory activity of this compound (OUL35) has been characterized against a panel of human PARP enzymes. The following tables summarize the available quantitative data, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against PARP10 and PARP15
| Target | IC50 (µM) | Reference |
| PARP10 | 0.14 | [7] |
| PARP15 | 0.40 | [7] |
Table 2: Selectivity Profile of OUL35 (this compound) against a Panel of Human PARP Enzymes
| PARP Isoform | IC50 (µM) | Reference |
| ARTD10/PARP10 | 0.329 | [6][8] |
| ARTD15/PARP15 | 4.17 | [6] |
| ARTD8/PARP8 | 23.4 | [6] |
| ARTD4/PARP4 | 22.6 | [6] |
| PARP2 | >100 | [7] |
| PARP1 | >100 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
PARP10 Chemiluminescent Enzymatic Assay
This assay measures the mono-ADP-ribosylation activity of PARP10 in a 96-well format and is suitable for inhibitor screening.
Materials:
-
Recombinant purified PARP10 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Protocol:
-
Histone proteins are pre-coated onto a 96-well plate to serve as the substrate.
-
The test compound (this compound) at various concentrations is added to the wells.
-
Recombinant PARP10 enzyme is added to each well, followed by a biotinylated NAD+ mixture.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
After incubation, the plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to each well, which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
Following another wash step, a chemiluminescent substrate is added.
-
The resulting luminescence, which is proportional to PARP10 activity, is measured using a luminometer.[9][10][11]
In Vitro ADP-Ribosylation-Kinase Assay for Aurora A Activity
This two-step assay evaluates the effect of PARP10-mediated mono-ADP-ribosylation on the kinase activity of Aurora A.
Materials:
-
Purified recombinant GST-PARP10 (wild-type and catalytically inactive mutant)
-
Purified recombinant His-Aurora A
-
ADP-ribosylation Buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 µM MgCl2, 100 µM NAD+)
-
This compound (OUL35)
-
Kinase Assay Buffer
-
ATP
-
Anti-phospho-T288 Aurora A antibody
-
Anti-MAR/PAR antibody
-
Anti-PARP10 antibody
-
Anti-Aurora A antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
ADP-ribosylation Step: Purified GST-PARP10 (80 ng) and His-Aurora A (80 ng) are incubated in ADP-ribosylation buffer at 37°C for 120 minutes to allow for mono-ADP-ribosylation of Aurora A.
-
Inhibition: To confirm the role of PARP10 activity, 1 µM of this compound (OUL35) is added to the reaction mixture for 10 minutes to inhibit the enzyme.
-
Kinase Reaction Step: The reaction mixture is then supplemented with kinase assay buffer and ATP to initiate the Aurora A kinase reaction.
-
Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blot analysis.
-
The membrane is probed with an anti-phospho-T288 Aurora A antibody to detect activated Aurora A.
-
To confirm mono-ADP-ribosylation, a parallel blot is probed with an anti-MAR/PAR antibody.
-
Loading controls are assessed using anti-PARP10 and anti-Aurora A antibodies.[4][12][13]
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is a powerful method to verify target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding. While a specific protocol for this compound is not available, a general workflow is described below.
Materials:
-
Cultured cells (e.g., HeLa or U2OS)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Centrifuge
-
PCR thermocycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP10 antibody
Protocol:
-
Compound Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-PARP10 antibody to detect the amount of soluble PARP10 at each temperature.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for Phospho-Aurora A
This protocol is for detecting changes in the phosphorylation of Aurora A in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-Aurora A (Thr288) antibody
-
Anti-total Aurora A antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Aurora A and a loading control to normalize the data.[14][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the activity of this compound.
Caption: PARP10-Aurora A signaling pathway in G2/M cell cycle progression.
Caption: Workflow for the in vitro ADP-ribosylation-kinase assay.
Caption: Logical relationship of this compound's mechanism of action.
Biological Activity and Cellular Effects
Mechanism of Action
This compound acts as a competitive inhibitor at the NAD+ binding site of PARP10 and PARP15, preventing the transfer of ADP-ribose to substrate proteins.[6] This inhibition of mono-ADP-ribosylation disrupts the downstream signaling pathways regulated by these enzymes.
Cellular Effects
-
Rescue from Apoptosis: Overexpression of PARP10 can induce apoptosis in certain cell lines. Treatment with this compound (OUL35) has been shown to rescue HeLa cells from PARP10-induced cell death, demonstrating its ability to counteract the pro-apoptotic function of PARP10.[5][8]
-
Sensitization to DNA Damage: Inhibition of PARP10 by this compound sensitizes cancer cells to DNA damaging agents such as hydroxyurea.[5] This suggests that PARP10 plays a role in the cellular response to replication stress, and its inhibition can enhance the efficacy of genotoxic therapies.[3]
-
Regulation of G2/M Transition: this compound has been shown to cause a delay in the G2/M transition of the cell cycle.[4] This effect is mediated through the regulation of Aurora A kinase. PARP10 mono-ADP-ribosylates Aurora A, which enhances its kinase activity and promotes its recruitment to the centrosome, a critical step for mitotic entry.[4][12] By inhibiting PARP10, this compound reduces the activation of Aurora A, leading to a delay in cell cycle progression.[4]
In Vivo Studies
Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, preclinical studies with other PARP inhibitors have demonstrated their potential in reducing tumor growth in animal models, particularly in combination with DNA-damaging agents.[2] Mouse xenograft studies have shown that the loss of PARP10 can reduce the tumorigenicity of cancer cells, suggesting that inhibitors of PARP10 could have anti-tumor effects in vivo.[3] Future in vivo studies with this compound would likely involve xenograft models to assess its anti-tumor activity, both as a single agent and in combination with chemotherapy or radiation.
Conclusion
This compound is a potent and selective dual inhibitor of PARP10 and PARP15 that serves as a critical tool for investigating the biological roles of these mono-ADP-ribosyltransferases. Its ability to modulate key cellular processes such as apoptosis, DNA damage response, and cell cycle progression highlights the therapeutic potential of targeting PARP10. This technical guide provides a solid foundation of its biological activity, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the therapeutic utility of PARP10 inhibition. Further in vivo characterization of this compound is warranted to translate the promising in vitro and cellular findings into potential clinical applications.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. OUL35 | PARP | TargetMol [targetmol.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. genoprice.com [genoprice.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Parp10/15-IN-3: A Dual Inhibitor for Mono-ADP-Ribosyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and characterization of Parp10/15-IN-3, a potent dual inhibitor of the mono-ADP-ribosyltransferases (mARTs) PARP10 and PARP15. This document provides a comprehensive overview of the inhibitor's development, including its quantitative inhibitory activity, detailed experimental protocols for its characterization, and insights into its mechanism of action within relevant signaling pathways.
Introduction to PARP10 and PARP15 Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, cell death, and signaling.[1][2] While the poly-ARTs (PARP1, PARP2, TNKS1, TNKS2) have been extensively studied and targeted for cancer therapy, the mono-ARTs are less characterized, partly due to a lack of selective inhibitors.[3][4] PARP10, in particular, has emerged as a therapeutic target due to its role in promoting cell proliferation and its overexpression in some cancers.[2][5] The development of potent and selective inhibitors for mARTs like PARP10 and PARP15 is therefore of significant interest for studying their biological functions and for potential therapeutic applications.[4]
The discovery of this compound (also referred to as compound 8a) represents a significant advancement in the field of mART inhibition.[3][4] This compound evolved from the optimization of an earlier PARP10 inhibitor, OUL35.[3] The key innovation in the development of this compound was the identification of the 2,3-dihydrophthalazine-1,4-dione scaffold as a rigid and effective mimic of nicotinamide, the natural substrate of PARP enzymes.[3][4]
Quantitative Inhibitory Activity
This compound demonstrates potent and dual inhibition of PARP10 and PARP15, with significantly less activity against other PARP family members. The inhibitory activities are summarized in the table below.
| Target | IC50 (µM) |
| PARP10 | 0.14 |
| PARP15 | 0.40 |
| PARP1 | > 100 |
| PARP2 | > 100 |
Table 1: In vitro inhibitory activity of this compound against various PARP enzymes. Data sourced from Nizi et al., 2022.[3]
Synthesis of this compound (Compound 8a)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key strategic element is the construction of the 2,3-dihydrophthalazine-1,4-dione core, followed by functionalization with a cyclobutylmethyl group. While the exact, detailed, step-by-step protocol for compound 8a is found in the supplementary materials of the source publication, the general synthetic scheme is outlined below.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (General Procedure)
The following is a generalized protocol for the synthesis of 2,3-dihydrophthalazine-1,4-dione derivatives, adapted from methodologies for similar compounds.
Step 1: Synthesis of the Phthalhydrazide Intermediate
-
A solution of a suitably substituted phthalic anhydride in a polar solvent (e.g., ethanol or acetic acid) is prepared.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the phthalhydrazide product typically precipitates and can be collected by filtration, washed with a cold solvent, and dried.
Step 2: N-Alkylation with Cyclobutylmethyl Bromide
-
The phthalhydrazide intermediate is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
A base (e.g., potassium carbonate or sodium hydride) is added to the solution to deprotonate the nitrogen atoms of the hydrazide.
-
Cyclobutylmethyl bromide is then added to the reaction mixture.
-
The reaction is stirred at an elevated temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final compound, this compound.
Experimental Characterization Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory potency and cellular activity.
In Vitro PARP10/15 Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP10 and PARP15. A common method is a fluorescence-based assay that measures the consumption of NAD+.
Protocol:
-
Recombinant human PARP10 or PARP15 enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).
-
A histone substrate (e.g., Histone H1) is added to the reaction mixture.
-
This compound is added at various concentrations (typically a serial dilution).
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The amount of remaining NAD+ is determined using a detection reagent that converts NAD+ into a fluorescent product.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Apoptosis Rescue Assay
This assay assesses the ability of this compound to rescue cells from apoptosis induced by PARP10 overexpression.
Protocol:
-
HeLa cells are seeded in 6-well plates.
-
Cells are transfected with a plasmid expressing PARP10 to induce apoptosis. A control group is transfected with an empty vector.
-
Immediately after transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated for a period sufficient to allow for apoptosis to occur in the untreated PARP10-overexpressing cells (e.g., 48-72 hours).
-
Cell viability can be assessed by several methods:
-
Crystal Violet Staining: Cells are fixed with methanol and stained with a crystal violet solution. The stain is then solubilized, and the absorbance is measured to quantify the number of viable, adherent cells.
-
Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
The ability of this compound to rescue cells from apoptosis is quantified by the increase in cell viability or the decrease in the apoptotic cell population compared to the untreated, PARP10-overexpressing cells.
PARP10 Signaling Pathway and Mechanism of Action
PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the DNA damage response (DDR).[6] It is known to interact with and modify proteins involved in DNA repair and cell cycle regulation. The inhibition of PARP10 by this compound is thought to interfere with these processes, leading to the observed cellular effects.
PARP10 in the DNA Damage Response
Caption: Role of PARP10 in the DNA damage response pathway.
Upon DNA damage, PARP10 is recruited to the site of the lesion. It interacts with and mono-ADP-ribosylates (MARylates) key proteins such as the Proliferating Cell Nuclear Antigen (PCNA).[6] This modification can influence the recruitment of other DNA repair factors and modulate the cellular response, which may include cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis. By inhibiting the catalytic activity of PARP10, this compound prevents the MARylation of its substrates, thereby disrupting the normal DNA damage response signaling. This can sensitize cancer cells, which often have compromised DNA repair pathways, to DNA damaging agents.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of PARP10 and PARP15. Its development, based on the novel 2,3-dihydrophthalazine-1,4-dione scaffold, has provided a potent and selective tool for the research community. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of inhibiting these mono-ADP-ribosyltransferases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PARP assay [assay-protocol.com]
- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 enzymatic assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Cellular Pathways Affected by PARP10 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, PARP10 functions as a mono-ADP-ribosyltransferase (MARylating enzyme).[1][2][3] It catalyzes the transfer of a single ADP-ribose molecule from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[3] This modification can alter the function, localization, and interaction partners of the target proteins, thereby influencing a variety of cellular processes.[3]
This technical guide provides an in-depth overview of the core cellular pathways affected by the inhibition of PARP10, with a focus on the potential therapeutic implications for a selective inhibitor, hypothetically termed PARP10/15-IN-3. The information presented is based on the known functions of PARP10 and serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting this enzyme.
Core Cellular Pathways Modulated by PARP10
PARP10 has been implicated in a diverse range of cellular functions, making it a compelling target for therapeutic intervention. Its inhibition is predicted to impact several key signaling pathways.
DNA Damage Response and Replication Stress
PARP10 plays a crucial role in the cellular response to DNA damage and replication stress. It has been shown to interact with the replication protein Proliferating Cell Nuclear Antigen (PCNA), particularly at stalled replication forks.[1] This interaction is thought to facilitate the restart of stalled forks and alleviate replication stress, thereby promoting cell proliferation.[1]
Key Functions of PARP10 in DNA Damage Response:
-
Alleviation of Replication Stress: PARP10 overexpression helps cells tolerate replication stress.[1]
-
Restart of Stalled Replication Forks: It promotes the continuation of DNA synthesis after encountering obstacles.[1]
-
Interaction with PCNA: This interaction is critical for its role in DNA repair.[1]
Inhibition of PARP10 is expected to sensitize cancer cells to DNA damaging agents and replication stress-inducing therapies.
Cell Cycle Regulation
PARP10 is involved in the regulation of cell cycle progression, particularly at the G1/S and G2/M transitions.[1][2] It has been shown to MARylate Aurora-A, a key mitotic kinase, thereby enhancing its kinase activity and promoting the G2/M transition.[2]
Key Functions of PARP10 in Cell Cycle Regulation:
-
G1/S Transition: PARP10 has been proposed to be important for the transition from the G1 to the S phase of the cell cycle.[1]
-
G2/M Transition: Pharmacological inhibition or genetic ablation of PARP10 leads to a delay in the G2/M transition.[2]
-
Modulation of Aurora-A Kinase: PARP10-mediated MARylation of Aurora-A enhances its activity, which is crucial for mitotic entry.[2]
Targeting PARP10 could therefore represent a strategy to induce cell cycle arrest in proliferating cancer cells.
NF-κB Signaling Pathway
PARP10 has been identified as a negative regulator of the NF-κB signaling pathway.[1] It can suppress cytokine-induced activation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[1]
Mechanism of NF-κB Regulation by PARP10:
-
The precise mechanism is still under investigation, but it is thought to involve the MARylation of components within the NF-κB signaling cascade.
Inhibition of PARP10 could potentially enhance NF-κB signaling, which may have implications for inflammatory diseases and certain types of cancer.
PI3K-AKT and MAPK Signaling Pathways
In the context of oral squamous cell carcinoma (OSCC), depletion of PARP10 has been shown to impair the PI3K-AKT and MAPK signaling pathways.[4] These pathways are critical for cell proliferation, survival, and metastasis.
Impact of PARP10 Depletion:
-
Inhibition of Cell Proliferation: Reduced activity of PI3K-AKT and MAPK pathways leads to decreased cell growth.[4]
-
Promotion of Apoptosis: Impairment of these pro-survival pathways can lead to programmed cell death.[4]
-
Reduced Metastatic Potential: The migration and invasion of cancer cells are hindered.[4]
Targeting PARP10 could be a viable strategy to inhibit tumor growth and metastasis in cancers where these pathways are hyperactive.
Mitochondrial Function and Metabolism
Recent studies have linked PARP10 to the regulation of mitochondrial function and cellular metabolism.[5] Depletion of PARP10 has been shown to increase mitochondrial oxidative capacity and decrease the production of mitochondrial superoxide, suggesting a role in modulating oxidative stress.[5] PARP10 has also been linked to the regulation of glycolysis.[4]
Metabolic Roles of PARP10:
-
Mitochondrial Respiration: PARP10 silencing can enhance mitochondrial oxidative capacity.[5]
-
Oxidative Stress: Depletion of PARP10 leads to lower oxidative stress.[5]
-
Glycolysis: PARP10 expression is positively associated with glycolysis signatures in OSCC.[4]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Effect of PARP10 Depletion on Cell Proliferation | Markedly inhibited | OSCC cells | [4] |
| Effect of PARP10 Depletion on Cell Migration | Markedly inhibited | OSCC cells | [4] |
| Effect of PARP10 Depletion on Cell Invasion | Markedly inhibited | OSCC cells | [4] |
| Effect of PARP10 Depletion on Apoptosis | Promoted | OSCC cells | [4] |
| PARP10 Expression in OSCC vs. Normal Tissue | Markedly elevated | OSCC tissues | [4] |
Key Experimental Protocols
Western Blotting for Assessing Pathway Modulation
Objective: To determine the effect of a PARP10 inhibitor (e.g., this compound) on the phosphorylation status and expression levels of key proteins in signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., OSCC cell line HSC3) and allow them to adhere overnight. Treat cells with varying concentrations of the PARP10 inhibitor or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP10, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (e.g., MTT or Cell Counting)
Objective: To evaluate the effect of a PARP10 inhibitor on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PARP10 inhibitor.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell Counting: Alternatively, for direct cell counting, trypsinize the cells at each time point and count them using a hemocytometer or an automated cell counter.[4]
Transwell Migration and Invasion Assays
Objective: To assess the impact of a PARP10 inhibitor on the migratory and invasive capabilities of cancer cells.
Methodology:
-
Cell Preparation: Starve cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Migration Assay: Place Transwell inserts with an 8 µm pore size in a 24-well plate.
-
Invasion Assay: Coat the Transwell inserts with Matrigel.
-
-
Cell Seeding: Seed the pre-treated (with inhibitor or vehicle) cancer cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a specified time (e.g., 24-48 hours).
-
Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Visualizations
Caption: PARP10 interaction with PCNA at stalled replication forks to promote replication restart.
Caption: PARP10 promotes G2/M transition by activating Aurora-A kinase.
Caption: PARP10 supports PI3K/AKT and MAPK signaling to promote cancer cell proliferation and survival.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP10 (ARTD10) modulates mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Parp10/15-IN-3: A Technical Guide to its Targets and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, including DNA repair, genomic stability, and cell death. While much of the focus has been on PARP1 and its role in poly-ADP-ribosylation (PARylation), the functions of mono-ADP-ribosyltransferases (MARylating) PARPs are an emerging area of research with significant therapeutic potential. This technical guide focuses on Parp10/15-IN-3, a dual inhibitor of two such enzymes, PARP10 and PARP15.
PARP10 has been identified as a key player in the DNA damage response, particularly in alleviating replication stress, and its overexpression is associated with tumorigenesis.[1] It is also involved in regulating cell cycle progression. PARP15 is less characterized but is implicated in antiviral responses and the regulation of stress granule assembly.[2] The development of potent and selective inhibitors, such as this compound, provides a valuable tool to probe the biological functions of these enzymes and to explore their therapeutic potential in oncology and other diseases.
This document provides a comprehensive overview of the known targets and downstream effects of inhibiting PARP10 and PARP15, with a focus on the inhibitor this compound. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and a related inhibitor, PARP10-IN-3, against their target enzymes.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | PARP10 | 0.14 | [3] |
| PARP15 | 0.40 | [3] |
| Inhibitor | Target | IC50 (nM) | Reference |
| PARP10-IN-3 | PARP10 | 480 | |
| PARP2 | 1700 | ||
| PARP15 | 1700 |
Signaling Pathways and Downstream Effects
Inhibition of PARP10 and PARP15 by this compound is expected to impact several downstream cellular processes.
PARP10 Signaling Pathways
PARP10 has been shown to influence cell proliferation and survival through its interaction with and modulation of key signaling pathways, including the PI3K-AKT and MAPK pathways.[4] Furthermore, PARP10 directly impacts cell cycle regulation through the mono-ADP-ribosylation (MARylation) of Aurora A kinase.[5]
PARP10 and the PI3K-AKT/MAPK Signaling Pathways
Depletion of PARP10 has been shown to impair both the PI3K-AKT and MAPK signaling pathways, leading to reduced cell proliferation, migration, and invasion in oral squamous cell carcinoma.[4] This suggests that PARP10 acts as a positive regulator of these pathways.
PARP10 and Aurora A Kinase in Cell Cycle Regulation
PARP10 mediates the mono-ADP-ribosylation of Aurora A kinase, a key regulator of the G2/M transition in the cell cycle.[5] This modification enhances the kinase activity of Aurora A, promoting its recruitment to centrosomes and ensuring proper mitotic entry.[5][6] Inhibition of PARP10 would therefore be expected to cause a delay in the G2/M transition.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Apoptotic Effects of a Novel PARP10 Inhibitor: A Technical Guide
Disclaimer: As of the latest available information, "Parp10/15-IN-3" is not a publicly documented entity. This guide, therefore, focuses on the established role of PARP10 (Poly(ADP-ribose) polymerase 10) in apoptosis and provides a framework for investigating the potential anti-apoptotic effects of a hypothetical PARP10 inhibitor, hereafter referred to as a "novel PARP10 inhibitor."
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PARP10 to modulate apoptosis.
Introduction to PARP10 and its Role in Apoptosis
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, which catalyzes the formation of poly-ADP-ribose chains, PARP10 is a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] It is involved in a variety of cellular processes, including the regulation of the cell cycle, DNA damage tolerance, and, critically, apoptosis.[2][3]
The role of PARP10 in apoptosis is complex and appears to be context-dependent. Some studies suggest that PARP10 has a pro-apoptotic function, which can be modulated by caspase-dependent cleavage.[2] Conversely, other research indicates that the loss of PARP10 can lead to increased apoptosis, particularly under conditions of cellular stress, such as replication stress.[1] This suggests that inhibiting PARP10 could potentially sensitize cancer cells to apoptosis-inducing agents.
This guide outlines the key experimental approaches to elucidate the anti-apoptotic or pro-apoptotic effects of a novel PARP10 inhibitor.
Quantitative Data on PARP10's Impact on Apoptosis
The following table summarizes quantitative data from studies investigating the effect of PARP10 modulation on apoptosis. This data provides a baseline for evaluating the efficacy of a novel PARP10 inhibitor.
| Cell Line | Experimental Condition | Assay | Key Finding | Reference |
| HeLa | PARP10-knockout | Annexin V Apoptosis Assay | Increased apoptosis in PARP10-knockout cells following treatment with 1 mM hydroxyurea (HU) for 24 hours, normalized to control. | [1] |
| MCF10A | PARP10-overexpressing with siRNA knockdown of ALKBH2, PRDM10, and ATM | Annexin V Assay | Significantly higher apoptosis in PARP10-overexpressing cells compared to control cells upon knockdown of these genes. | [4] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the novel PARP10 inhibitor at various concentrations and time points. Include appropriate positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Key Proteins to Analyze:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9 (activated forms)
-
PARP1: Cleavage of PARP1 by caspases is a hallmark of apoptosis.
-
Bcl-2 Family:
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak
-
Procedure:
-
Cell Lysis:
-
Treat cells with the novel PARP10 inhibitor as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. . Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by a PARP10 inhibitor in the context of apoptosis.
Caption: Hypothetical signaling pathway of a novel PARP10 inhibitor leading to apoptosis.
Caption: Experimental workflow for investigating the anti-apoptotic effects of a PARP10 inhibitor.
Conclusion
The investigation into the anti-apoptotic effects of a novel PARP10 inhibitor requires a multi-faceted approach. By employing quantitative apoptosis assays such as Annexin V/PI staining and Western blotting for key apoptotic markers, researchers can elucidate the inhibitor's mechanism of action. The provided experimental protocols and conceptual signaling pathways serve as a robust framework for these investigations. Understanding how PARP10 inhibition modulates apoptotic signaling will be crucial for the development of new therapeutic strategies targeting this enzyme.
References
- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of PARP10 and PARP15 Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to identify and validate the substrates of two key mono-ADP-ribosyltransferases, PARP10 (ARTD10) and PARP15 (ARTD7). This document details experimental protocols, summarizes quantitative proteomic data, and illustrates the signaling contexts of these enzymes, offering a valuable resource for researchers in the field of ADP-ribosylation and drug development.
Introduction to PARP10 and PARP15
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. While some PARPs create long chains of poly(ADP-ribose), a distinct subgroup, including PARP10 and PARP15, function as mono-ADP-ribosyltransferases (MARylating enzymes)[1]. These enzymes play crucial roles in a variety of cellular processes.
PARP10 has been implicated in the DNA damage response, where it interacts with Proliferating Cell Nuclear Antigen (PCNA) to promote tolerance to DNA damage[2][3]. It is also involved in the regulation of the cell cycle and has been shown to inhibit the NF-κB signaling pathway[4][5].
PARP15 , while less characterized, is understood to play a role in the innate immune response to viral infections[6][7]. Its evolutionary relationship with PARP14 suggests functions in antiviral defense and the regulation of translation[8].
The identification of the specific substrates of PARP10 and PARP15 is critical to fully elucidating their cellular functions and for the development of targeted therapeutics.
Experimental Methodologies for Substrate Identification
Several powerful techniques have been developed and applied to identify the substrates of PARP10 and PARP15. These methods range from broad, discovery-phase proteomics to targeted validation assays.
System-wide Identification of Enzyme Substrates by Thermal Analysis (SIESTA)
SIESTA is an unbiased proteomic approach that identifies enzyme substrates based on changes in their thermal stability upon post-translational modification[1][5]. The underlying principle is that the addition of an ADP-ribose moiety to a substrate protein will alter its melting temperature (Tm).
Experimental Protocol: SIESTA for PARP10 Substrate Identification
-
Cell Lysate Preparation:
-
Culture human cells (e.g., HeLa or U2OS) to high confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, supplemented with protease and phosphatase inhibitors) by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Determine the protein concentration of the supernatant.
-
-
In Vitro MARylation Reaction:
-
Prepare reaction mixtures containing the cell lysate, recombinant PARP10, and NAD+.
-
Include control reactions lacking PARP10 or NAD+ to identify non-specific thermal shifts.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for substrate MARylation.
-
-
Thermal Proteome Profiling (TPP):
-
Aliquot the reaction mixtures and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).
-
After heating, cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the soluble protein fraction from each temperature point.
-
-
Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the soluble proteins to peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides across all temperature points and conditions.
-
For each protein, generate a melting curve by plotting the relative abundance of the protein as a function of temperature.
-
Calculate the Tm for each protein in each condition.
-
Identify potential substrates as those proteins exhibiting a significant and reproducible Tm shift only in the presence of both PARP10 and NAD+.
-
Logical Workflow for SIESTA
Caption: Workflow for SIESTA-based substrate identification.
Analog-Sensitive PARP Mutants and "Clickable" NAD+ Analogs
This chemical genetics approach allows for the specific labeling of direct PARP substrates in a complex mixture[9][10][11]. It involves engineering a "gatekeeper" residue in the PARP's active site to create a "hole," which allows the mutant enzyme to utilize a "bumped" NAD+ analog that is not recognized by wild-type PARPs. These NAD+ analogs are synthesized with a "clickable" chemical handle (e.g., an alkyne group), enabling the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (click chemistry)[12][13].
Experimental Protocol: Analog-Sensitive PARP Assay
-
Generation of Analog-Sensitive PARP Mutant:
-
Identify the gatekeeper residue in the active site of PARP10 or PARP15 through sequence alignment with other PARPs.
-
Generate a mutant construct (e.g., by site-directed mutagenesis) where the gatekeeper residue is replaced with a smaller amino acid (e.g., glycine or alanine).
-
Express and purify the recombinant analog-sensitive PARP (as-PARP).
-
-
Synthesis of "Clickable" NAD+ Analog:
-
Synthesize an NAD+ analog with a chemical modification (a "bump") that complements the "hole" in the as-PARP active site.
-
Incorporate an alkyne group into the NAD+ analog for subsequent click chemistry. A commonly used analog is 8-Bu(3-yne)T-NAD+[9].
-
-
Labeling of Substrates:
-
Incubate the as-PARP with a cell lysate or purified protein of interest in the presence of the clickable NAD+ analog.
-
Include control reactions with wild-type PARP (which should not efficiently use the analog) and without the as-PARP.
-
-
Click Chemistry Reaction:
-
To the reaction mixture, add an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate to allow the covalent attachment of the reporter tag to the alkyne-modified, ADP-ribosylated substrates.
-
-
Detection and Identification of Substrates:
-
For validation: Analyze the reaction products by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot using streptavidin-HRP (if a biotin tag was used).
-
For discovery: Enrich the biotinylated proteins using streptavidin-coated beads, digest the enriched proteins, and identify them by LC-MS/MS.
-
Workflow for Analog-Sensitive PARP Substrate Labeling
Caption: Workflow for substrate identification using as-PARPs and clickable NAD+.
Affinity Purification using ADP-ribose Binding Domains (e.g., Af1521 Macrodomain)
This method relies on the specific recognition of ADP-ribose moieties by conserved protein domains, known as macrodomains. The macrodomain from the archaeal protein Af1521 is commonly used as it binds to both mono- and poly-ADP-ribose with high affinity. This domain can be expressed as a recombinant protein, immobilized on a resin, and used as bait to capture ADP-ribosylated proteins from cell lysates for subsequent identification by mass spectrometry[14].
Experimental Protocol: Af1521 Macrodomain Pulldown
-
Preparation of Af1521 Resin:
-
Express and purify a recombinant fusion protein of Glutathione S-transferase (GST) and the Af1521 macrodomain (GST-Af1521).
-
Immobilize the purified GST-Af1521 onto glutathione-sepharose beads.
-
As a negative control, prepare beads with GST alone or a mutant Af1521 domain that cannot bind ADP-ribose.
-
-
Cell Lysis and Lysate Preparation:
-
Treat cells with relevant stimuli (e.g., DNA damaging agents to induce PARP10 activity) if desired.
-
Lyse cells in a buffer containing PARP and PARG inhibitors to preserve ADP-ribosylation.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the GST-Af1521 beads (and control beads) for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a high concentration of free ADP-ribose, a low pH buffer, or SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot to validate known or suspected substrates.
-
For proteome-wide identification, perform in-solution or in-gel tryptic digestion of the eluate followed by LC-MS/MS analysis.
-
-
Quantitative Proteomic Analysis:
-
To distinguish true substrates from non-specific binders, use quantitative proteomics methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (e.g., spectral counting)[14][15]. Compare the abundance of proteins pulled down by wild-type Af1521 versus the binding-deficient mutant.
-
Identified Substrates of PARP10 and PARP15
The application of the aforementioned methodologies has led to the identification of a growing list of putative substrates for both PARP10 and PARP15.
PARP10 Substrates
PARP10 has been shown to MARylate a number of proteins involved in key cellular processes. A protein microarray screen identified 78 potential substrates, with kinases being the largest subgroup[16]. A subsequent study using SIESTA identified 28 potential substrates that exhibited thermal stability changes upon PARP10-mediated MARylation[1].
Table 1: Selected Identified Substrates of PARP10
| Substrate | Functional Class | Identification Method(s) | Validation | Reference(s) |
| Aurora A | Serine/Threonine Kinase | Protein Microarray, In vitro MARylation | Western Blot | [5] |
| RAD18 | E3 Ubiquitin Ligase | In vitro MARylation, Co-IP, PLA | Western Blot | [17][18] |
| PCNA | DNA Clamp | Co-Immunoprecipitation | Western Blot | [2] |
| GSK3β | Serine/Threonine Kinase | Protein Microarray | In vitro Kinase Assay | [16] |
| MYC | Transcription Factor | Yeast Two-Hybrid | Co-Immunoprecipitation | [5] |
| HDAC2 | Histone Deacetylase | SIESTA | In vitro MARylation | [1] |
| PDRG1 | P53 and DNA damage regulated 1 | SIESTA | In vitro MARylation | [1] |
| RFK | Riboflavin Kinase | SIESTA | In vitro MARylation | [1] |
Note: This table is not exhaustive and represents a selection of validated and high-confidence substrates.
PARP15 Substrates
The substrate profile of PARP15 is less well-defined than that of PARP10. However, recent studies have begun to shed light on its targets, particularly in the context of the immune response.
Table 2: Selected Identified Substrates of PARP15
| Substrate | Functional Class | Identification Method(s) | Validation | Reference(s) |
| JIP3 | Scaffolding Protein | Mass Spectrometry | In vitro MARylation | [19] |
| PP2A-B subunit | Protein Phosphatase Subunit | Large-scale screen | - | |
| RNA (5'-phosphorylated) | Nucleic Acid | In vitro MARylation | - | [8] |
Note: The identification of PARP15 substrates is an active area of research, and this list is expected to grow.
Signaling Pathways Involving PARP10 and PARP15
Understanding the signaling pathways in which PARP10 and PARP15 operate is essential for contextualizing their substrate modifications and for identifying potential therapeutic intervention points.
PARP10 in the DNA Damage Response
PARP10 plays a crucial role in the tolerance of DNA damage encountered during DNA replication. It is recruited to stalled replication forks through its interaction with ubiquitinated PCNA. The MARylating activity of PARP10 is then required for the recruitment of translesion synthesis (TLS) polymerases, which can bypass the DNA lesion, allowing replication to continue[2][3][20]. The precise substrates of PARP10 in this pathway are still under investigation, with RAD18 being a key candidate[17][18].
Signaling Pathway: PARP10 in DNA Damage Tolerance
Caption: PARP10's role in the DNA damage response at stalled replication forks.
PARP10 in NF-κB Signaling
PARP10 acts as a negative regulator of the NF-κB signaling pathway. It can inhibit the activation of the IKK complex, a key upstream kinase in the canonical NF-κB pathway. This inhibition is dependent on both the catalytic activity of PARP10 and its ability to bind K63-linked polyubiquitin chains via its ubiquitin-interaction motifs (UIMs)[4][5]. By MARylating components of the IKK complex, such as NEMO (IKKγ), PARP10 prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
Signaling Pathway: PARP10 Inhibition of NF-κB
Caption: PARP10-mediated inhibition of the canonical NF-κB signaling pathway.
PARP15 in Antiviral Innate Immunity
PARP15 is an interferon-stimulated gene (ISG) and contributes to the host's antiviral defense. While the precise mechanisms are still being unraveled, PARP15 is thought to be involved in cellular stress responses that can be triggered by viral infections[6][7]. It has been shown to localize to stress granules, which are sites of translational repression and mRNA triage during cellular stress. The MARylation of viral or host proteins by PARP15 may modulate their function to restrict viral replication.
Signaling Pathway: Potential Role of PARP15 in Antiviral Response
Caption: Hypothesized role of PARP15 in the interferon-mediated antiviral response.
Conclusion
The identification of PARP10 and PARP15 substrates is a rapidly advancing field, driven by innovative proteomic and chemical biology techniques. The substrates identified so far have provided significant insights into the roles of these enzymes in DNA damage repair, cell signaling, and innate immunity. The detailed experimental protocols and compiled substrate data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of mono-ADP-ribosylation and to develop novel therapeutic strategies targeting these important enzymes. As more substrates are identified and validated, a clearer picture of the cellular functions of PARP10 and PARP15 will emerge, paving the way for new avenues in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP10 deficiency manifests by infantile neurodegeneration and DNA repair defect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Ribosylation in Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics profiling of the poly(ADP-ribose)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ARTD10 substrate identification on protein microarrays: regulation of GSK3β by mono-ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Parp10/15-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp10/15-IN-3 is a potent dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and Poly(ADP-ribose) polymerase 15 (PARP15).[1] PARP10, also known as ARTD10, is a mono-ADP-ribosyltransferase involved in various cellular processes, including cell cycle regulation, DNA damage repair, and signal transduction.[2][3] Inhibition of PARP10 has been shown to affect cell proliferation and sensitize cancer cells to DNA-damaging agents, making it a potential therapeutic target in oncology.[4] this compound has been demonstrated to enter cells and rescue them from apoptosis.[1]
These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to assess its biological activity. The provided methodologies for cell viability, apoptosis, and cell cycle analysis are intended to serve as a starting point for researchers investigating the cellular effects of this compound.
Data Presentation
Inhibitor Activity
| Target | IC50 (µM) | Notes |
| PARP10 | 0.14 | Biochemical assay |
| PARP15 | 0.40 | Biochemical assay |
Data sourced from MedChemExpress.[1]
Cellular Activity
| Cell Line | Assay | Endpoint | Effective Concentration (µM) | Incubation Time |
| HeLa | Colony Formation | EC50 (Cell Viability Rescue) | 1.5 | 10 to 12 days |
Data sourced from MedChemExpress.[1]
Experimental Protocols
General Guidelines for this compound Preparation and Storage
Reconstitution: this compound is typically supplied as a solid. For in vitro cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
Storage: Store the solid compound and stock solutions under the recommended conditions to prevent degradation. A common practice is to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on cell viability.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[8]
-
Washing: Discard the supernatant and wash the cells once with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7] Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[7]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[10][11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, followed by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.[11] Incubate at 4°C for at least 30 minutes (or overnight).[10]
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
PARP10-Mediated Signaling
PARP10 has been implicated in the regulation of several key signaling pathways that are crucial for cell proliferation and survival.
// Nodes Parp10 [label="PARP10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraA [label="Aurora A Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; G2M_Transition [label="G2/M Transition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parp10 -> AuroraA [label=" Regulates", color="#5F6368", fontcolor="#202124"]; Parp10 -> PI3K [label=" Influences", color="#5F6368", fontcolor="#202124"]; Parp10 -> MAPK [label=" Influences", color="#5F6368", fontcolor="#202124"]; AuroraA -> G2M_Transition [color="#5F6368", fontcolor="#202124"]; PI3K -> AKT [color="#5F6368", fontcolor="#202124"]; AKT -> Proliferation [color="#5F6368", fontcolor="#202124"]; MAPK -> Proliferation [color="#5F6368", fontcolor="#202124"]; } dot Caption: PARP10 signaling interactions.
Studies have shown that PARP10 can regulate the activity of Aurora A kinase, a key player in the G2/M transition of the cell cycle.[2][3] Additionally, PARP10 has been linked to the PI3K-AKT and MAPK signaling pathways, which are critical for cell proliferation and survival.[14]
Experimental Workflow for Cellular Assays
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cultured cells.
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(various concentrations and durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Propidium Iodide)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(IC50, % Apoptosis, Cell Cycle Distribution)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Viability; Harvest -> Apoptosis; Harvest -> CellCycle; Viability -> DataAnalysis; Apoptosis -> DataAnalysis; CellCycle -> DataAnalysis; } dot Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Parp10/15-IN-3 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp10/15-IN-3 is a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and PARP15.[1] PARP10, a mono-ADP-ribosyltransferase, is implicated in a variety of cellular processes critical to cancer progression, including DNA damage repair, cell cycle regulation, and modulation of key signaling pathways.[2][3][4] Notably, PARP10 is frequently overexpressed in a range of human tumors, making it a compelling target for anti-cancer therapeutic development.[3][5] Inhibition of PARP10 has been shown to reduce cancer cell proliferation and tumorigenesis, suggesting the therapeutic potential of small molecule inhibitors like this compound.[3][6]
These application notes provide a comprehensive guide for utilizing this compound in cancer cell line studies, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Efficacy of PARP10 Inhibition
The following tables summarize the quantitative data on the effects of PARP10 inhibition in various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, the provided data from studies on PARP10 knockout or with other PARP10 inhibitors can serve as a valuable reference for experimental design.
Table 1: In Vitro Efficacy of PARP10 Inhibition on Cell Proliferation
| Cell Line | Cancer Type | Method of Inhibition | Observed Effect | Reference |
| HeLa | Cervical Cancer | CRISPR/Cas9 Knockout | Reduced proliferation rate | [3] |
| LoVo | Colorectal Carcinoma | Enzymatic Inhibition | Decreased proliferative ability | [5] |
| CT26 | Colorectal Carcinoma | Enzymatic Inhibition | Decreased proliferative ability | [5] |
| OSCC cells | Oral Squamous Cell Carcinoma | shRNA Knockdown | Markedly inhibited proliferation |
Table 2: Effect of PARP10 Knockout on HeLa Cell Cycle Distribution
| Cell Cycle Phase | Control (%) | PARP10 Knockout (%) | Reference |
| G1 | 45.3 | 39.1 | [3] |
| S | 33.2 | 38.7 | [3] |
| G2/M | 21.5 | 22.2 | [3] |
Signaling Pathways and Experimental Workflows
PARP10 Signaling Pathways
PARP10 modulates several key signaling pathways implicated in cancer. Below are diagrams illustrating these interactions.
Caption: PARP10-mediated mono-ADP-ribosylation of Aurora-A promotes its activation and facilitates the G2/M cell cycle transition.
Caption: PARP10 interacts with ubiquitinated PCNA to promote translesion synthesis and DNA damage tolerance.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.
Caption: A step-by-step workflow for determining cell viability upon treatment with this compound using the MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing changes in protein expression levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP10, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 - PCNA Interaction Summary | BioGRID [thebiogrid.org]
- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PCNA/PARP1 axis inhibits the malignant progression of hepatocellular carcinoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of PARP10/15 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, and the structurally related PARP15 (ARTD7) are mono-ADP-ribosyltransferases (mARTs) that play significant roles in various cellular processes, including DNA damage repair, signal transduction, and cell proliferation.[1][2] Inhibition of these enzymes has emerged as a promising therapeutic strategy, particularly in oncology. Preclinical studies have indicated that PARP10 inhibitors can sensitize cancer cells to DNA-damaging agents, leading to reduced tumor growth and improved survival in animal models.[2] Parp10/15-IN-3 is a potent dual inhibitor of PARP10 and PARP15. While specific in vivo administration protocols for this compound are not extensively published, this document provides a generalized protocol based on common practices for administering similar small molecule inhibitors in preclinical animal models. The provided methodologies will require optimization for specific experimental contexts.
Quantitative Data Summary
The following table summarizes typical dosage and administration parameters for in vivo studies of PARP inhibitors. It is important to note that these values are illustrative and the optimal dosing for this compound must be determined empirically through dose-ranging and toxicity studies.
| Parameter | Description | Typical Range | Notes |
| Animal Model | Commonly used rodent models for oncology and other disease studies. | Nude mice, SCID mice, C57BL/6 mice | Strain selection depends on the tumor model (xenograft, syngeneic) or disease being studied. |
| Dosage | The amount of the inhibitor administered per unit of body weight. | 10 - 100 mg/kg | To be determined by maximum tolerated dose (MTD) studies. |
| Administration Route | The method by which the inhibitor is introduced into the animal. | Intraperitoneal (IP), Oral (PO) | The choice of route depends on the compound's oral bioavailability and formulation. |
| Vehicle | The solution used to dissolve and administer the inhibitor. | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; or 20% SBE-β-CD in Saline | Vehicle composition must be optimized for compound solubility and animal tolerance.[3] |
| Dosing Frequency | How often the inhibitor is administered. | Once daily (QD) or twice daily (BID) | Dependent on the pharmacokinetic profile (e.g., half-life) of the compound. |
| Treatment Duration | The length of the treatment period. | 14 - 28 days | Varies based on the tumor growth rate and study endpoints. |
Signaling Pathway of PARP10 Inhibition
PARP10 is a mono-ADP-ribosyltransferase that modifies substrate proteins by attaching a single ADP-ribose moiety from NAD+. This post-translational modification can alter the function of target proteins involved in critical cellular pathways. Inhibition of PARP10's catalytic activity can disrupt these processes.
Caption: PARP10 Signaling and Inhibition.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Captisol® (SBE-β-CD), sterile solution (e.g., 40% w/v in saline)
-
Sterile saline (0.9% NaCl)
-
Sterile corn oil
-
Sterile vials and syringes
Protocol 1: Aqueous Formulation using SBE-β-CD
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of the compound in 1 mL of DMSO. Gently warm and vortex to ensure complete dissolution.
-
In a sterile vial, add the required volume of the 20% SBE-β-CD in saline solution.[3]
-
Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing to achieve the final desired concentration. For instance, to prepare a 2 mg/mL working solution, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[3]
-
Visually inspect the solution for any precipitation. The final solution should be clear.
-
It is recommended to prepare this working solution fresh daily.[3]
Protocol 2: Oil-based Formulation
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile vial, add the required volume of sterile corn oil.[3]
-
Slowly add the DMSO stock solution to the corn oil while vortexing to create a uniform suspension. For example, to prepare a 2 mg/mL working solution, add 100 µL of a 20 mg/mL DMSO stock to 900 µL of corn oil.[3]
-
Ensure the solution is well-mixed before each administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Prepared this compound formulation
-
Vehicle control solution
-
Syringes and needles for injection
Workflow Diagram:
Caption: In Vivo Efficacy Study Workflow.
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally with Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound at the predetermined dose and schedule via the chosen route (e.g., IP or PO).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration, or if body weight loss exceeds 20%.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant tissues for downstream analyses such as pharmacodynamic marker analysis (e.g., by immunohistochemistry or western blot).
-
Concluding Remarks
The protocols outlined in this document provide a foundational framework for the in vivo evaluation of this compound. It is imperative for researchers to conduct preliminary studies to determine the optimal formulation, maximum tolerated dose, and pharmacokinetic profile of the specific inhibitor batch being used. Careful experimental design and adherence to institutional animal care and use guidelines are essential for obtaining reliable and reproducible data. The development of selective inhibitors for mono-ADP-ribosyltransferases is still an evolving field, and these tool compounds are invaluable for elucidating the biological functions of enzymes like PARP10 and PARP15.[1]
References
Application Notes and Protocols for Developing a Cell-Based Assay with Parp10/15-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp10/15-IN-3, a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15), in cell-based assays. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the inhibitor's cellular effects.
Introduction
This compound is a valuable research tool for investigating the cellular functions of PARP10 and PARP15, two mono-ADP-ribosyltransferases (mARTs) implicated in various cellular processes, including DNA damage repair, cell cycle progression, and tumorigenesis. This compound exhibits potent enzymatic inhibition with IC50 values of 0.14 µM for PARP10 and 0.40 µM for PARP15.[1] This cell-permeable compound has been shown to rescue cells from apoptosis induced by PARP10 overexpression, making it suitable for a range of cell-based studies.[1]
Mechanism of Action and Signaling Pathways
PARP10, the more extensively studied of the two targets, is known to play a crucial role in the G2/M phase of the cell cycle. It mono-ADP-ribosylates (MARylates) and activates Aurora A kinase, a key regulator of mitotic entry.[2] This post-translational modification is essential for the proper recruitment of Aurora A to the centrosomes, ensuring timely progression through mitosis.[2] Inhibition of PARP10's catalytic activity leads to a delay in the G2/M transition.[2]
PARP10 is also involved in the cellular response to replication stress. It interacts with Proliferating Cell Nuclear Antigen (PCNA) and promotes DNA lesion bypass, thereby alleviating replication stress and supporting cellular proliferation.[3] Consequently, loss or inhibition of PARP10 can sensitize cancer cells to replication stress-inducing agents.[3]
PARP15 is less characterized but is implicated in antiviral defense and the regulation of translation. The dual inhibition of both PARP10 and PARP15 by this compound offers a unique opportunity to explore the combined roles of these enzymes in cellular physiology and disease.
Signaling Pathway of PARP10 in G2/M Transition
Caption: PARP10-mediated mono-ADP-ribosylation of Aurora A and its inhibition.
Data Presentation
The following table summarizes the known quantitative data for this compound in a cell-based assay. Further experiments are recommended to generate more comprehensive dose-response curves for various cell lines and endpoints.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | HeLa | EC50 | 1.5 µM |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to characterize the effects of this compound.
Protocol 1: Cell Viability/Proliferation Assay (Methylene Blue Assay)
This protocol is adapted from methods used to assess the rescue of cell viability in the presence of PARP10 overexpression and can be modified to determine the direct effect of this compound on cancer cell line proliferation.
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, A375, U2OS)[2]
-
Complete cell culture medium
-
96-well cell culture plates
-
Methylene blue staining solution (0.5% w/v in 50% ethanol)
-
Wash buffer (e.g., Phosphate Buffered Saline - PBS)
-
Elution buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Methylene Blue cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 50 µL of methylene blue solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate extensively with water to remove excess stain.
-
-
Elution:
-
Add 100 µL of elution buffer to each well.
-
Incubate on a shaker for 10 minutes to elute the stain.
-
-
Measurement: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Objective: To evaluate the impact of this compound on the reproductive integrity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a low density of cells (200-1000 cells per well, to be optimized for each cell line) in 6-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Objective: To investigate if this compound induces cell cycle arrest.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Conclusion
This compound is a potent tool for dissecting the roles of PARP10 and PARP15 in cellular processes. The provided protocols offer a starting point for characterizing its effects on cell viability, long-term survival, apoptosis, and cell cycle progression. It is recommended to adapt and optimize these protocols for specific cell lines and experimental questions. Further investigation into the synergistic or unique effects of dual PARP10/15 inhibition will provide valuable insights into their combined biological functions.
References
Application Notes and Protocols for Studying Replication Stress with Parp10/15-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Replication stress, a condition characterized by the slowing or stalling of DNA replication forks, is a significant threat to genome integrity and a hallmark of cancer cells. Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial in the cellular response to DNA damage and replication stress. Among them, PARP10 (ARTD10) and PARP15 (ARTD7) are mono-ADP-ribosyltransferases (MARylating enzymes) that have emerged as key regulators of cellular stress responses. Parp10/15-IN-3 is a potent dual inhibitor of PARP10 and PARP15, making it a valuable tool for investigating the roles of these enzymes in the replication stress response.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on replication stress in a research setting.
Mechanism of Action
PARP10 has been shown to alleviate replication stress by promoting the restart of stalled replication forks.[2][3][4] This function is mediated through its interaction with the Proliferating Cell Nuclear Antigen (PCNA), a central hub for DNA replication and repair.[2][4] Upon replication fork stalling, PARP10 is recruited to the site of damage where it facilitates the mono-ADP-ribosylation of key proteins, including itself and potentially PCNA or associated factors. This modification promotes the recruitment of the E3 ubiquitin ligase RAD18, leading to the monoubiquitination of PCNA. Ubiquitinated PCNA then serves as a platform to recruit specialized translesion synthesis (TLS) DNA polymerases, such as REV1, which can bypass the DNA lesion, allowing for the restart of the replication fork.[5][6] The catalytic activity of PARP10 is crucial for this process. Furthermore, PARP10-overexpressing cells show an increased reliance on the ATM signaling pathway for survival under replication stress.[5][6]
The precise role of PARP15 in replication stress is less defined, but it is known to be involved in cellular stress responses, including the formation of stress granules.[7] As this compound inhibits both enzymes, it provides an opportunity to study the combined effect of their inhibition on replication fork dynamics and cell fate following replication stress.
Data Presentation
Table 1: Inhibitor Activity of this compound
| Target | IC50 (µM) |
| PARP10 | 0.14 |
| PARP15 | 0.40 |
| Data obtained from MedChemExpress.[1] |
Table 2: Expected Cellular Effects of this compound in Replication Stress (Based on PARP10 knockout/inhibition studies)
| Experimental Readout | Expected Effect of this compound | Reference |
| Cell Viability under Replication Stress (e.g., Hydroxyurea treatment) | Decreased cell survival | [4] |
| Apoptosis under Replication Stress | Increased apoptosis | [4] |
| Replication Fork Progression (DNA Fiber Assay) | Reduced replication tract length (fork slowing) | [4] |
| Stalled Fork Restart (DNA Fiber Assay) | Delayed or inefficient restart | [3] |
| DNA Damage (γH2AX foci) | Increased number of γH2AX foci | [8] |
| Cell Cycle Progression | S-phase and G2/M accumulation/delay | [3][9][10] |
Experimental Protocols
Induction of Replication Stress with Hydroxyurea (HU)
Hydroxyurea is a widely used agent that induces replication stress by inhibiting ribonucleotide reductase, leading to the depletion of the dNTP pool and subsequent stalling of replication forks.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Hydroxyurea (HU) stock solution (e.g., 1 M in sterile water, store at -20°C)
-
Cells of interest
Protocol:
-
Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere and enter the exponential growth phase.
-
Prepare the desired final concentration of HU in pre-warmed complete cell culture medium. Typical working concentrations range from 0.2 mM to 2 mM, depending on the cell line and the desired level of replication stress.
-
Aspirate the old medium from the cells and replace it with the HU-containing medium.
-
Incubate the cells for the desired duration. Short-term treatments (2-4 hours) are often used to study immediate effects on replication forks, while longer treatments (16-24 hours) can be used to assess cell cycle arrest and apoptosis.
-
After incubation, proceed with downstream applications such as cell viability assays, western blotting, or immunofluorescence.
Cell Viability/Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound and/or a replication stress-inducing agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Hydroxyurea (or other replication stress-inducing agent)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a dose range of this compound, alone or in combination with a fixed concentration of HU. Include appropriate vehicle controls.
-
Incubate the plates for 7-14 days, depending on the doubling time of the cell line, until visible colonies form.
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Air dry the plates and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Fiber Assay for Replication Fork Dynamics
This high-resolution technique allows for the direct visualization and measurement of individual replication fork progression and stalling.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-Chloro-2'-deoxyuridine (CldU) (e.g., 10 mM stock in DMSO)
-
5-Iodo-2'-deoxyuridine (IdU) (e.g., 10 mM stock in DMSO)
-
This compound
-
Hydroxyurea (HU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS with 0.5% Triton X-100)
-
Glass microscope slides
-
Coverslips
-
Primary antibodies: mouse anti-BrdU (recognizes IdU), rat anti-BrdU (recognizes CldU)
-
Secondary antibodies: anti-mouse and anti-rat conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
Mounting medium with DAPI
Protocol:
-
Labeling: a. Treat cells with this compound for the desired time (e.g., 1-2 hours). b. Pulse-label the cells with 25 µM CldU for 20-30 minutes. c. Wash the cells with pre-warmed medium. d. Pulse-label with 250 µM IdU for 20-30 minutes. For fork stalling experiments, add HU (e.g., 2 mM) along with the IdU.
-
Cell Lysis and DNA Spreading: a. Harvest the cells and resuspend a small number (e.g., 1-5 x 10^5) in 1-2 µl of PBS on a glass slide. b. Add 7-8 µl of lysis buffer and incubate for 2-8 minutes to release the DNA. c. Tilt the slide to allow the DNA to spread down the slide. d. Air dry and fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.
-
Immunostaining: a. Denature the DNA with 2.5 M HCl for 30-60 minutes. b. Wash thoroughly with PBS and block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour. c. Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. d. Wash with PBS-T (PBS with 0.1% Tween-20). e. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. f. Wash with PBS-T and mount with mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Measure the length of the CldU (first label) and IdU (second label) tracts using image analysis software (e.g., ImageJ). c. Calculate replication fork speed (µm/min) and analyze the distribution of tract lengths to assess fork stalling and restart.
Immunofluorescence for γH2AX Foci
γH2AX is a marker of DNA double-strand breaks and is often used as an indirect measure of replication stress-induced DNA damage.
Materials:
-
Cells grown on coverslips
-
This compound
-
Hydroxyurea (HU)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Protocol:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound and/or HU for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per cell.
PARP10/15 Enzymatic Activity Assay
This protocol is adapted from commercially available kits and literature to measure the enzymatic activity of PARP10 and PARP15 and to assess the inhibitory potential of this compound.[11][12]
Materials:
-
Recombinant human PARP10 and PARP15 enzymes
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
This compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well high-binding plates
-
Luminometer
Protocol:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with PBS-T.
-
Block the plate with a suitable blocking buffer for 1 hour.
-
In a separate tube, prepare the reaction mixture containing assay buffer, recombinant PARP10 or PARP15 enzyme, and varying concentrations of this compound or vehicle control.
-
Add the reaction mixture to the wells of the coated plate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate with PBS-T.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBS-T.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
The signal intensity is proportional to the enzyme activity. Calculate the IC50 value of this compound by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: PARP10-mediated replication fork restart pathway.
Caption: Experimental workflow for the DNA fiber assay.
Caption: Experimental workflow for γH2AX immunofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP10 enzymatic assays [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PARP10 Inhibitors in Xenograft Models
Note: As of the latest available data, specific in vivo xenograft studies for an inhibitor designated "Parp10/15-IN-3" are not publicly documented. The following application notes and protocols are based on the established role of PARP10 in tumorigenesis and general methodologies for evaluating PARP inhibitors in preclinical xenograft models. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel PARP10 inhibitors.
Introduction to PARP10 as a Therapeutic Target
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process known as mono-ADP-ribosylation (MARylation)[1]. Unlike other well-studied PARPs like PARP1, PARP10 functions as a mono-ADP-ribosyltransferase rather than a poly-ADP-ribose polymerase[2][3].
Emerging research highlights the role of PARP10 in various cellular processes, including DNA damage repair, cell cycle regulation, and cellular proliferation[4][5]. Studies have shown that PARP10 interacts with the proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair, suggesting its involvement in alleviating replication stress[4]. The loss of PARP10 has been demonstrated to impair the tumor-forming capacity of cancer cells in xenograft models, while its overexpression can promote tumorigenesis[4]. These findings establish PARP10 as a promising therapeutic target in oncology. PARP10 inhibitors are being investigated for their potential to sensitize cancer cells to DNA-damaging agents and reduce tumor growth[1].
Hypothetical Data Summary: Efficacy of a Novel PARP10 Inhibitor in a Xenograft Model
The following table represents a hypothetical summary of data from a preclinical xenograft study evaluating a generic PARP10 inhibitor. This is for illustrative purposes to guide data presentation.
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, Oral | 1500 ± 250 | - | +2.5 |
| PARP10 Inhibitor | 25 | Daily, Oral | 850 ± 180 | 43.3 | -1.2 |
| PARP10 Inhibitor | 50 | Daily, Oral | 450 ± 120 | 70.0 | -3.5 |
| Chemotherapy Agent | 10 | Twice Weekly, IP | 600 ± 150 | 60.0 | -8.0 |
| PARP10 Inhibitor (50 mg/kg) + Chemotherapy Agent (10 mg/kg) | - | Combination | 200 ± 80 | 86.7 | -10.2 |
Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line with documented high expression of PARP10. This can be determined by western blot or qPCR analysis. HeLa cells, for example, have been used in PARP10 xenograft studies[4].
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are routinely tested for mycoplasma contamination.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House them in a pathogen-free environment with access to sterile food and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Matrigel can enhance tumor take rate and growth.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.
Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure them two to three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution used to dissolve the PARP10 inhibitor.
-
PARP10 Inhibitor: Dissolve the PARP10 inhibitor in the appropriate vehicle and administer it to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule should be based on preliminary tolerability studies.
-
Positive Control/Combination Therapy: Include a standard-of-care chemotherapy agent as a positive control or in combination with the PARP10 inhibitor to assess synergistic effects.
-
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse reactions to the treatment.
Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tissue Harvesting: At the end of the study, collect the tumors, and if required, other organs. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) and another portion can be fixed in formalin for histological analysis.
Visualizations
Caption: Experimental workflow for a xenograft study.
Caption: PARP10's role in tumorigenesis.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based PARP10/15 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various critical cellular processes, including DNA repair, cell death, and inflammatory responses. Among the 17 members of this family, PARP10 (ARTD10) and PARP15 (ARTD7) have emerged as intriguing targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Both enzymes catalyze the mono-ADP-ribosylation (MARylation) of target proteins, a post-translational modification that modulates their function.[2] The development of potent and selective inhibitors for PARP10 and PARP15 is a key focus in drug discovery. This document provides detailed application notes and protocols for fluorescence-based assays designed to identify and characterize inhibitors of PARP10 and PARP15.
Signaling Pathways of PARP10 and PARP15
Understanding the cellular roles of PARP10 and PARP15 is crucial for interpreting the effects of their inhibitors.
PARP10 Signaling
PARP10 is implicated in a variety of cellular signaling pathways, often acting as a regulator of protein function through MARylation. It plays a significant role in the DNA damage response, cell cycle progression, and the NF-κB signaling pathway.[2][3]
PARP15 Signaling
PARP15 is less characterized than PARP10, but it is known to be involved in the cellular stress response, antiviral defense, and transcriptional regulation.[4][5] Its activity is linked to the formation of stress granules and the modulation of immune signaling pathways.[3] The catalytic activity of PARP15 is regulated by dimerization of its ART domain.[2]
Fluorescence-Based Assay Principles
Two primary types of fluorescence-based assays are commonly used for screening PARP10 and PARP15 inhibitors:
-
NAD+ Consumption Assay: This assay indirectly measures PARP activity by quantifying the amount of NAD+ remaining after the enzymatic reaction. The NAD+ is chemically converted into a fluorescent derivative. A decrease in fluorescence signal corresponds to higher PARP activity (more NAD+ consumed), while a strong signal indicates inhibition of the enzyme.[6]
-
Fluorescence Polarization (FP) Assay: This homogeneous assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled probe.[7] When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule, such as a PARP enzyme, its rotation is slowed, leading to an increase in polarization. In a competitive binding format, an inhibitor will displace the fluorescent probe from the PARP enzyme, causing a decrease in polarization.[7]
Data Presentation: Inhibitor IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds against PARP10 and PARP15, as determined by fluorescence-based assays.
Table 1: IC50 Values of Inhibitors against PARP10
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 1 (dq) | 70 | NAD+ Consumption | [8] |
| Compound 4 | 36 | NAD+ Consumption | [8] |
| Compound 20 | 2.5 | NAD+ Consumption | [8] |
| Compound 21 | 2.1 | NAD+ Consumption | [8] |
| Compound 22 | 1.8 | NAD+ Consumption | [8] |
| Compound 23 | 4.3 | NAD+ Consumption | [8] |
| Compound 24 | 2.9 | NAD+ Consumption | [8] |
Table 2: IC50 Values of Inhibitors against PARP15
| Compound | IC50 (µM) | Assay Type | Reference |
| TIQ-A | 0.118 ± 0.04 | Biotinylated NAD+ Plate Assay | [9] |
| PND | 1.596 ± 0.45 | Biotinylated NAD+ Plate Assay | [9] |
| Compound 2104 | 2.28 ± 2.8 | Biotinylated NAD+ Plate Assay | [9] |
| Compound 22 | >50 | NAD+ Consumption | [8] |
Experimental Protocols
Protocol 1: NAD+ Consumption-Based Fluorescence Assay for PARP10/15 Inhibition
This protocol is adapted from a method used for PARP-1 and can be applied to PARP10 and PARP15 with appropriate enzyme and substrate optimization.[6]
Materials:
-
Recombinant human PARP10 or PARP15 enzyme
-
Histone H1 (or other suitable protein substrate)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT
-
Test compounds (inhibitors) dissolved in DMSO
-
Acetophenone solution (20% in ethanol)
-
Potassium Hydroxide (KOH) solution (2 M)
-
Formic Acid (100%)
-
Black, opaque 96-well or 384-well assay plates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Prepare Reagents: Prepare all solutions as described in the materials section. Dilute the PARP enzyme and NAD+ to the desired working concentrations in assay buffer. The optimal concentrations should be determined empirically.
-
Assay Plate Preparation: To each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
Histone H1 substrate
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
NAD+
-
-
Enzyme Reaction: Initiate the reaction by adding the PARP10 or PARP15 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle shaking. The incubation time should be optimized to achieve approximately 50-70% NAD+ consumption in the absence of an inhibitor.[6]
-
Signal Development:
-
Heating: Seal the plate and heat it in an oven at 110°C for 5 minutes to facilitate the formation of the fluorescent product.[6]
-
Fluorescence Measurement: After cooling the plate to room temperature, read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 372 nm and 444 nm, respectively.[6]
-
Data Analysis: The fluorescence intensity is inversely proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Fluorescence Polarization (FP) Assay for PARP10/15 Inhibition
This protocol outlines a competitive binding FP assay.
Materials:
-
Recombinant human PARP10 or PARP15 enzyme
-
Fluorescently labeled probe (a small molecule known to bind the NAD+ pocket, conjugated to a fluorophore like FITC or TAMRA)
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (inhibitors) dissolved in DMSO
-
Black, low-binding 384-well assay plates
-
Fluorescence polarization plate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare all solutions as described. The optimal concentrations of the PARP enzyme and the fluorescent probe need to be determined empirically by performing a saturation binding experiment to determine the Kd of the probe for the enzyme. A probe concentration at or below the Kd and an enzyme concentration that results in a significant polarization window are typically used.
-
Assay Plate Setup:
-
Add the test compounds at various concentrations to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent, unlabeled inhibitor for "full displacement" controls.
-
-
Enzyme-Probe Mixture: In a separate tube, prepare a mixture of the PARP enzyme and the fluorescent probe in FP assay buffer and pre-incubate for 15-30 minutes to allow binding to reach equilibrium.
-
Reaction Incubation: Add the enzyme-probe mixture to all wells of the assay plate. Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: A decrease in the polarization signal indicates displacement of the fluorescent probe by the test compound. Calculate the percent displacement for each inhibitor concentration and determine the IC50 values.
Conclusion
The fluorescence-based assays described provide robust and sensitive methods for the high-throughput screening and characterization of PARP10 and PARP15 inhibitors. The NAD+ consumption assay is a versatile method for measuring enzymatic activity, while the fluorescence polarization assay offers a homogeneous format for studying inhibitor binding. These protocols and application notes serve as a valuable resource for researchers in the field of drug discovery targeting the PARP family of enzymes.
References
- 1. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. uniprot.org [uniprot.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of PARP15 inhibitors | LUP Student Papers [lup.lub.lu.se]
Application Notes and Protocols for G2/M Cell Cycle Analysis Following Parp10/15-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp10/15-IN-3 is a potent dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and Poly(ADP-ribose) polymerase 15 (PARP15). Emerging research has identified PARP10 as a key regulator of the G2/M transition of the cell cycle.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on the G2/M cell cycle checkpoint.
PARP10, a mono-ADP-ribosyltransferase, plays a crucial role in mitotic entry by mono-ADP-ribosylating and activating Aurora-A, a critical mitotic kinase.[1][2][3] Inhibition of PARP10 has been shown to disrupt this process, leading to a delay in the G2/M transition.[1][2][3] While the specific role of PARP15 in cell cycle regulation is less defined, targeting both PARP10 and PARP15 with this compound provides a tool to investigate the combined effect of inhibiting these two enzymes on cell cycle progression.
These notes will detail the mechanism of action, provide protocols for cell synchronization and flow cytometry analysis, and present expected quantitative outcomes based on studies of PARP10 inhibition.
Mechanism of Action: PARP10 in G2/M Transition
PARP10 is integral to the timely entry of cells into mitosis. During the G2/M transition, PARP10 catalyzes the mono-ADP-ribosylation (MARylation) of Aurora-A kinase.[1][2][3] This post-translational modification enhances the kinase activity of Aurora-A, which is essential for its subsequent functions, including the timely recruitment to centrosomes and the mitotic spindle.[1][3]
Treatment with a PARP10 inhibitor, such as this compound, is expected to disrupt this signaling cascade. By preventing the MARylation of Aurora-A, the inhibitor attenuates its kinase activity. This impairment in Aurora-A function leads to a delay in the recruitment of the kinase to the centrosomes, consequently causing a delay in the G2/M transition and a reduction in the number of cells entering mitosis at a given time point.[1][3]
Data Presentation
The following table summarizes representative quantitative data from cell cycle analysis of HeLa cells following PARP10 knockout, which mimics the effect of a potent PARP10 inhibitor. The data illustrates a delay in the progression through the G2/M phase. It is important to note that this data is based on genetic ablation of PARP10 and serves as an expected outcome for treatment with a highly specific and potent PARP10 inhibitor like this compound.[1][3][4]
| Time After Release from Double Thymidine Block | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| 8 hours | Wild-Type | 25 | 35 | 40 |
| PARP10 KO | 20 | 30 | 50 | |
| 10 hours | Wild-Type | 45 | 20 | 35 |
| PARP10 KO | 25 | 25 | 50 | |
| 12 hours | Wild-Type | 65 | 15 | 20 |
| PARP10 KO | 40 | 20 | 40 |
Experimental Protocols
Cell Synchronization using Double Thymidine Block
To accurately assess the effects of this compound on the G2/M transition, it is crucial to synchronize the cell population. A double thymidine block is a common method to arrest cells at the G1/S boundary, allowing for their synchronous progression through the cell cycle upon release.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thymidine solution (200 mM stock in sterile water)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Plate HeLa cells at a density that will allow for logarithmic growth throughout the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 18 hours.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM for the second block.
-
Incubate the cells for 17 hours.
-
To release the cells from the G1/S block, wash them twice with pre-warmed PBS and add fresh, pre-warmed complete medium. At this point, add this compound at the desired concentration to the treatment group and a vehicle control (e.g., DMSO) to the control group.
-
Harvest cells at various time points (e.g., 0, 4, 8, 10, 12 hours) post-release for cell cycle analysis.
G2/M Cell Cycle Analysis by Flow Cytometry
Following cell synchronization and treatment, flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell.
Materials:
-
Harvested cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization at the desired time points.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Pellet the fixed cells by centrifugation at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for investigating the role of PARP10 and PARP15 in cell cycle regulation. Based on the known function of PARP10, treatment with this inhibitor is expected to induce a delay in the G2/M phase of the cell cycle. The provided protocols for cell synchronization and flow cytometry offer a robust framework for quantifying this effect. Further studies using this compound will help to elucidate the precise roles of both PARP10 and PARP15 in maintaining genomic stability and may inform the development of novel anti-cancer therapies.[1]
References
- 1. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing In Vivo Efficacy of Parp10/15-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and cellular stress responses.[1] While PARP1 inhibitors have shown significant clinical efficacy, particularly in cancers with homologous recombination deficiencies, the therapeutic potential of inhibiting other PARP family members is an active area of research.[2] PARP10, in particular, has emerged as a key player in cellular proliferation, tumorigenesis, and the regulation of signaling pathways such as NF-κB.[3][4] It functions as a mono-ADP-ribosyltransferase (MARylating) enzyme.[5][6] This document provides a detailed protocol for assessing the in vivo efficacy of Parp10/15-IN-3 , a hypothetical inhibitor of PARP10 and PARP15.
The protocols outlined below are based on established methodologies for evaluating PARP inhibitors in preclinical cancer models and are adapted to the known biological functions of PARP10.[7][8][9] These guidelines will enable researchers to design and execute robust in vivo studies to determine the therapeutic potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of PARP10 and a general workflow for assessing the in vivo efficacy of a PARP10/15 inhibitor.
Caption: Putative signaling pathway of PARP10 in response to cellular stress.
Caption: General experimental workflow for in vivo efficacy assessment.
Experimental Protocols
Animal Model Selection and Xenograft Establishment
Objective: To establish tumor xenografts in immunocompromised mice for efficacy studies.
Materials:
-
Human cancer cell line with known PARP10 expression (e.g., HeLa, as supported by research showing PARP10 loss reduces tumorigenesis in these cells)[4]
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice), 6-8 weeks old
-
Matrigel Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
In Vivo Efficacy Study Design
Objective: To evaluate the anti-tumor activity of this compound as a single agent.
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solutions for this compound and the vehicle control. The formulation will depend on the inhibitor's solubility and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) and the vehicle control to the respective groups once or twice daily for a predetermined period (e.g., 21-28 days). The selection of dose levels may be informed by prior maximum tolerated dose (MTD) studies.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and downstream pathway modulation by this compound in tumor tissue.
Protocol:
-
Collect tumor samples at the end of the efficacy study at various time points after the last dose.
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blot analysis to assess the levels of relevant proteins. Given PARP10's role, potential markers could include downstream effectors of the NF-κB pathway or markers of replication stress.
-
Immunohistochemistry (IHC) can also be performed on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of these markers.
Survival Study
Objective: To assess the effect of this compound on the overall survival of tumor-bearing mice.
Protocol:
-
Follow the same procedure as the efficacy study for tumor implantation and treatment initiation.
-
Continue treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint (e.g., 1000 mm³).
-
Monitor the mice daily for signs of toxicity and tumor burden.
-
Euthanize mice when they meet the defined endpoint criteria (e.g., tumor volume, ulceration, or significant body weight loss).
-
Record the date of euthanasia for each mouse and plot Kaplan-Meier survival curves.
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | - | - | |
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle Control | - | |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 |
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value vs. Vehicle (Log-rank test) |
| Vehicle Control | - | - | - | |
| This compound | 30 |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of the therapeutic potential of targeting PARP10 and PARP15 in oncology. The successful execution of these studies will provide critical insights into the efficacy, mechanism of action, and potential clinical applications of this novel class of inhibitors.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New PARP targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Parp10/15-IN-3 solubility and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Parp10/15-IN-3. Below you will find detailed guidance on solubility, storage, and troubleshooting to ensure the successful application of this potent PARP10 and PARP15 dual inhibitor in your experiments.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. It is crucial to use the appropriate solvent to prepare stock solutions and avoid precipitation during your experiments.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 16.67 | 60.77 | Use of ultrasonic, warming, and heating to 60°C can aid dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1] |
| Ethanol | Low | Not Determined | The compound has limited solubility in ethanol. It is not recommended as a primary solvent for stock solutions. |
| Water | Low | Not Determined | This compound is poorly soluble in aqueous solutions. |
Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity over time. Please adhere to the following recommendations for both solid and solution forms of the compound.
Solid Form:
| Storage Temperature | Duration | Packaging |
| -20°C | 1 year | Protect from light and moisture. |
In Solution:
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparing a Stock Solution in DMSO:
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.743 mg of the compound (Molecular Weight: 274.3 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound has precipitated out of my stock solution. What should I do?
-
A1: Precipitation can occur if the solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Try warming the solution to 37°C and vortexing or sonicating to redissolve the compound.[1] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent this, ensure you are storing your aliquots at the recommended temperature and minimize freeze-thaw cycles.
-
-
Q2: I am having trouble dissolving the compound in DMSO. What could be the reason?
-
A2: The solubility of this compound in DMSO can be affected by the quality of the solvent. Ensure you are using anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound. Using gentle warming (up to 60°C) and sonication can also facilitate dissolution.
-
-
Q3: Can I prepare my working solution in an aqueous buffer?
-
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. To prepare a working solution in an aqueous buffer, first prepare a concentrated stock solution in DMSO. Then, dilute the DMSO stock into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays. It is recommended to keep the final DMSO concentration below 0.5%.
-
-
Q4: How should I handle the compound for in vivo experiments?
-
A4: For in vivo studies, it is recommended to prepare the formulation fresh on the day of use. A common formulation involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle suitable for animal administration, such as corn oil or a solution containing SBE-β-CD in saline.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility problems.
Diagram 2: Recommended Storage Conditions
Caption: Recommended storage conditions for solid and solution forms.
References
Technical Support Center: Optimizing Parp10/15-IN-3 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parp10/15-IN-3. Our goal is to help you optimize the concentration of this potent dual PARP10 and PARP15 inhibitor for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and cell-permeable small molecule inhibitor that dually targets Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). It exhibits strong inhibitory activity with IC50 values of 0.14 µM for PARP10 and 0.40 µM for PARP15.[1][2][3] This inhibitor is a valuable tool for investigating the cellular functions of these two mono-ADP-ribosyltransferases.
Q2: What is the mechanism of action of this compound?
This compound functions as a competitive inhibitor, likely binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP10 and PARP15, thereby preventing the transfer of ADP-ribose to target proteins.[4] This inhibition of mono-ADP-ribosylation (MARylation) disrupts the downstream signaling pathways regulated by these enzymes.
Q3: What are the known cellular effects of inhibiting PARP10 and PARP15?
Inhibition of PARP10 and PARP15 has been shown to have several cellular effects, including:
-
Anti-apoptotic effects: this compound has been reported to rescue cells from apoptosis.[1][2][3]
-
Cell cycle regulation: PARP10 is involved in the G2/M transition of the cell cycle. Its inhibition can lead to delays in mitotic entry.
-
DNA damage response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA) and is involved in the DNA damage response. Inhibition of PARP10 may sensitize cells to DNA damaging agents.
Q4: What is a good starting concentration for my in vitro experiment?
A good starting point for most cell-based assays is to test a concentration range that brackets the reported IC50 values. We recommend starting with a concentration range from 0.1 µM to 10 µM. For enzymatic assays, a lower concentration range around the IC50 values (e.g., 10 nM to 1 µM) would be more appropriate. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the experimental endpoint. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Q1: I am not observing the expected effect of the inhibitor. What could be the problem?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PARP10 and PARP15 in your specific cell line or assay. We recommend performing a thorough dose-response curve to determine the optimal concentration.
-
Inhibitor Instability: this compound, like many small molecules, can be unstable if not stored and handled properly. Ensure the inhibitor is stored at -80°C for long-term storage and that stock solutions in DMSO are aliquoted to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions in culture medium for each experiment.
-
Cell Line Specificity: The expression levels of PARP10 and PARP15 can vary significantly between different cell lines. Cells with low expression of these enzymes may show a less pronounced response to inhibition. We recommend verifying the expression of PARP10 and PARP15 in your cell line of interest via western blot or qPCR.
-
Assay-Specific Issues: The experimental endpoint you are measuring may not be sensitive to PARP10/15 inhibition within the timeframe of your experiment. Consider alternative assays or time points.
Q2: I am observing unexpected or off-target effects. What should I do?
While this compound is a potent inhibitor of its intended targets, off-target effects are a possibility with any small molecule inhibitor.
-
Perform a Kinome Scan: To identify potential off-target kinases, a kinome scan can be performed. This will provide a broader view of the inhibitor's selectivity profile.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of PARP10/15, consider using a structurally different inhibitor of these enzymes as a control.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PARP10 or PARP15 to see if it reverses the observed phenotype.
Q3: The inhibitor seems to be causing cytotoxicity at concentrations where I expect to see a specific inhibitory effect. How can I address this?
-
Determine the Cytotoxic Concentration: It is crucial to distinguish between specific inhibition and general cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.
-
Optimize Treatment Duration: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant cell death.
-
Use Lower, Sub-toxic Concentrations: Based on your cytotoxicity data, choose a concentration for your functional assays that is well below the toxic threshold.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| PARP10 | 0.14 | Enzymatic | [1][2][3] |
| PARP15 | 0.40 | Enzymatic | [1][2][3] |
Note: Cell-based IC50 values can vary depending on the cell line and assay conditions. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for a Cell-Based Assay
This protocol provides a general workflow to determine the optimal concentration of this compound for your in vitro studies using a cell viability assay as an example.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., 100 µM to 1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate: Incubate the plate for a duration relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure Signal: Read the absorbance or luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involving PARP10 and a general experimental workflow for optimizing inhibitor concentration.
Caption: PARP10 in the DNA Damage Response.
Caption: PARP15 in the Antiviral Response.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP10 poly(ADP-ribose) polymerase family member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
potential off-target effects of Parp10/15-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Parp10/15-IN-3, a potent dual inhibitor of PARP10 and PARP15. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during their experiments.
Selectivity Profile of this compound and Analogs
While comprehensive off-target screening data for this compound against a broad panel of kinases and other protein families is not publicly available in the referenced literature, the selectivity within the PARP family has been characterized for its structural class. The originating publication for this compound (also known as compound 8a) and its analogs, the 2,3-dihydrophthalazine-1,4-diones, highlights their high potency for PARP10 and PARP15 with significant selectivity against other PARP family members.
Below is a summary of the inhibitory activity of a representative compound from this class (compound 6 , a close analog of this compound) against a panel of PARP enzymes. This data is indicative of the expected selectivity profile for this compound.
| Target | IC50 (µM) | Selectivity vs. PARP10 |
| PARP10 | 0.14 | - |
| PARP15 | 0.40 | 2.9-fold |
| PARP1 | >100 | >714-fold |
| PARP2 | >100 | >714-fold |
Note: Data for PARP10 and PARP15 are for this compound (compound 8a). Data for PARP1 and PARP2 are for the closely related analog, compound 6, as presented in the discovery publication, and are expected to be similar for this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing the expected phenotype after treating my cells with this compound? | 1. Low Target Expression: The cell line used may have low endogenous levels of PARP10 and/or PARP15. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling. 3. Cellular Permeability Issues: Although reported to be cell-permeable, specific cell types might have efflux pumps that reduce intracellular concentration. | 1. Confirm Target Expression: Perform western blotting or qPCR to confirm the expression of PARP10 and PARP15 in your cell line. 2. Verify Compound Activity: Test the compound in a cell-free enzymatic assay (see Experimental Protocols) to confirm its inhibitory activity. 3. Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or related method to confirm that the compound is binding to PARP10/15 within the cell. |
| I am observing a stronger or different phenotype than expected. Could this be due to off-target effects? | 1. Dual Inhibition: The observed phenotype may be a result of the combined inhibition of both PARP10 and PARP15, which could be synergistic. 2. Unknown Off-Targets: While highly selective within the PARP family, off-target effects on other proteins cannot be entirely ruled out without broad screening data. | 1. Deconvolute On-Target Effects: Use siRNA or CRISPR to individually knock down PARP10 and PARP15 to compare the phenotypes with that of the inhibitor. 2. Use a Structurally Unrelated Inhibitor: If available, use another PARP10/15 inhibitor with a different chemical scaffold to see if the phenotype is reproducible. |
| How can I be sure that the effects I see are not due to inhibition of other PARP family members? | The 2,3-dihydrophthalazine-1,4-dione scaffold is highly selective against other PARPs, particularly PARP1 and PARP2. | Perform Control Experiments: In parallel with this compound treatment, use a well-characterized, potent PARP1/2 inhibitor (e.g., Olaparib) at a relevant concentration. If the phenotype is only observed with this compound, it is unlikely to be mediated by PARP1/2. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent dual inhibitor of PARP10 (IC50 = 0.14 µM) and PARP15 (IC50 = 0.40 µM).[1]
Q2: How selective is this compound against other PARP enzymes?
A2: The chemical class of this compound, the 2,3-dihydrophthalazine-1,4-diones, has been shown to be highly selective for PARP10 and PARP15 over other PARP family members, including PARP1 and PARP2, which are inhibited only at concentrations greater than 100 µM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, DMSO is a suitable solvent. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q4: What are the known cellular functions of PARP10 and PARP15 that might be affected by this inhibitor?
A4: PARP10 is involved in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of NF-κB signaling. PARP15 is less characterized but is also implicated in cellular signaling and stress responses. Inhibition by this compound can be expected to impact these pathways.
Q5: Are there any known off-target liabilities for this compound outside of the PARP family?
A5: Based on the primary scientific literature, there is no publicly available data from broad off-target screening, such as a kinase panel, for this compound. Therefore, researchers should interpret cellular data with the consideration that unknown off-targets could contribute to the observed phenotype.
Experimental Protocols
1. In Vitro PARP10/15 Enzymatic Inhibition Assay
This protocol is designed to verify the inhibitory activity of this compound against its primary targets.
-
Principle: A fluorescence-based assay that measures the depletion of NAD+, the substrate for PARP enzymes.
-
Materials:
-
Recombinant human PARP10 and PARP15 catalytic domains.
-
NAD+
-
A commercial NAD+/NADH detection kit (e.g., NAD/NADH-Glo™ Assay from Promega).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
This compound stock solution in DMSO.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add the diluted inhibitor or DMSO.
-
Add recombinant PARP10 or PARP15 enzyme to the wells.
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Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding NAD+.
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Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining NAD+ using the detection kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to PARP10 and PARP15 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Materials:
-
Cells expressing PARP10 and PARP15.
-
This compound.
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DMSO (vehicle control).
-
PBS and protease inhibitors.
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Equipment for heating cell lysates, SDS-PAGE, and western blotting.
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Antibodies against PARP10 and PARP15.
-
-
Procedure:
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Treat cultured cells with this compound or DMSO for a specified time.
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Harvest and lyse the cells in PBS with protease inhibitors.
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Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
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Centrifuge the heated lysates to pellet the precipitated proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble PARP10 and PARP15 in each sample by western blotting.
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Plot the amount of soluble protein as a function of temperature for both the treated and control samples to observe a thermal shift.
-
Visualizations
References
Technical Support Center: Troubleshooting PARP10/15-IN-3 Assay Variability
Welcome to the technical support center for PARP10/15-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during biochemical and cellular assays involving this potent dual PARP10 and PARP15 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling of this compound are critical to maintain its stability and activity.
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Storage of Solid Compound: Store the solid form of this compound at 4°C, sealed from moisture and light.
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Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
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Working Solutions: It is recommended to prepare fresh working solutions for each experiment. If the inhibitor is dissolved in DMSO for cellular assays, ensure the final DMSO concentration is compatible with your cell line, typically ≤ 1%.[2][3]
Q2: What are the known IC50 values for this compound?
A2: this compound is a potent dual inhibitor of PARP10 and PARP15. The reported half-maximal inhibitory concentrations (IC50) are:
| Target | IC50 Value |
| PARP10 | 0.14 µM |
| PARP15 | 0.40 µM |
Data from MedChemExpress.[1]
These values can serve as a benchmark for your own experiments, but be aware that IC50 values can vary depending on the specific assay conditions.
Q3: In which types of assays can this compound be used?
A3: this compound can be utilized in a variety of in vitro and cell-based assays to study the function of PARP10 and PARP15.
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Biochemical Assays: These include chemiluminescent and fluorescence-based assays that measure the enzymatic activity of purified PARP10 and PARP15 proteins.[2][4][5]
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Cellular Assays: These can assess the effect of the inhibitor on cellular processes. A common method is the colony formation assay, where the inhibitor's ability to rescue cells from PARP10-induced cell death is measured.[6][7] Western blotting can also be used to detect the inhibition of auto-mono-ADP-ribosylation (MARylation) of PARP10 in cells.[8]
Troubleshooting Guides
Biochemical Assay Variability
Issue 1: High Background Signal in Chemiluminescent Assay
High background can mask the true signal and reduce the dynamic range of the assay.[4][9]
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Ensure the plate is completely submerged in blocking buffer for the recommended time (e.g., 1 hour).[1] Consider trying a different blocking buffer, as some antibodies may cross-react with proteins in common blockers like non-fat dry milk.[9] |
| Antibody Concentration Too High | Titrate both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[1][10] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers.[9] Ensure all equipment, such as trays and pipette tips, are clean.[9] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies and other sources of nonspecific binding.[9] |
| Substrate Issues | Ensure the chemiluminescent substrate is fresh and used at the recommended volume to completely cover the well.[9] Some substrates are more sensitive and may require optimization.[9] |
Issue 2: Weak or No Signal
A lack of signal can indicate a problem with one or more components of the assay.[4]
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the PARP10/15 enzyme. Ensure it has been stored and handled correctly. Test a range of enzyme concentrations to find the optimal amount for the assay.[11] |
| Incorrect Buffer Composition | Confirm that the assay buffer has the correct pH and contains any necessary cofactors. |
| Inactive Substrate (NAD+) | Use a fresh, properly stored supply of biotinylated NAD+. |
| Problem with Detection Reagents | Check the expiration dates and storage conditions of the streptavidin-HRP and chemiluminescent substrate. Prepare fresh dilutions for each experiment. |
| Inhibitor Concentration Too High | If testing an inhibitor, ensure the starting concentration is not so high that it completely abolishes the signal, making it indistinguishable from the background. |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and use appropriate micropipettes for the volumes being dispensed. Be consistent with pipetting technique. |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations. It may be necessary to first dissolve the compound in DMSO and then dilute it in the assay buffer.[12][13] |
| Edge Effects in Microplate | To minimize evaporation and temperature gradients, consider not using the outer wells of the plate or filling them with buffer. Incubate plates in a humidified chamber. |
| Lot-to-Lot Variability of Reagents | If using a new batch of enzyme, substrate, or other critical reagents, perform a validation experiment to ensure consistency with previous lots.[11] |
| Assay Incubation Time | Ensure that the incubation times for the enzymatic reaction and detection steps are consistent across all experiments. |
Cellular Assay Variability
Issue 4: High Variability in Colony Formation Assay
The colony formation assay is sensitive to a number of factors that can introduce variability.[14]
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. Count cells accurately and plate the same number of cells in each well. |
| Uneven Cell Distribution | After plating, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across the well surface. |
| Cell Clumping | If cells are clumping, consider using a cell detachment solution that is gentler than trypsin or adding a small amount of DNase to the cell suspension. |
| Inhibitor Cytotoxicity | At high concentrations, this compound may have off-target cytotoxic effects. Include a control with a catalytically inactive PARP10 mutant to distinguish between specific and non-specific effects.[6][7] |
| Variable Staining and Counting | Use a consistent staining protocol. For counting, establish clear criteria for what constitutes a colony (e.g., >50 cells) and apply this uniformly. Automated colony counters can reduce operator bias.[14][15] |
Issue 5: No or Weak Inhibition of PARP10 Auto-MARylation in Western Blot
Observing a lack of effect of the inhibitor on the auto-modification of PARP10 in cells can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment may be necessary.[8] |
| Poor Cell Permeability | While this compound is reported to be cell-permeable, different cell lines may have varying uptake efficiencies. |
| Inhibitor Degradation | Ensure the inhibitor stock solution is not degraded. Use a fresh aliquot for each experiment. |
| Low PARP10 Expression | Confirm the expression level of PARP10 in your cell line. Overexpression of tagged PARP10 can be a useful tool for these experiments.[8] |
| Inefficient Cell Lysis | Use a lysis buffer that effectively solubilizes nuclear and cytoplasmic proteins to ensure complete extraction of PARP10. |
Experimental Protocols
Biochemical PARP10 Chemiluminescent Assay
This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified PARP10 and the potency of inhibitors like this compound.[2][16][17]
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Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.
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Reagent Preparation:
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Prepare a 10x PARP Assay Buffer.
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Prepare a PARP Substrate Mixture containing biotinylated NAD+.
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Thaw the purified PARP10 enzyme on ice.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound. A common starting point is a 100x stock in 100% DMSO, which is then diluted into the assay buffer to a final DMSO concentration of 1%.[3]
-
Enzymatic Reaction:
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Add the diluted PARP10 enzyme to each well.
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Add the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Initiate the reaction by adding the PARP Substrate Mixture.
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Incubate the plate at the optimal temperature and time for the enzyme (e.g., 30°C for 1 hour).
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the "no inhibitor" control and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Cellular Colony Formation Assay
This protocol is designed to assess the ability of this compound to rescue cells from PARP10-induced cell death.[6][7]
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Cell Seeding: Seed cells at a low density (e.g., 500-1000 cells/well in a 6-well plate) to allow for the formation of distinct colonies. Allow the cells to attach overnight.
-
Induction of PARP10 Expression: If using an inducible expression system, add the inducing agent (e.g., doxycycline) to the media to trigger the overexpression of PARP10.
-
Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, changing the media with fresh inhibitor every 2-3 days, until visible colonies are formed.
-
Fixing and Staining:
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. Colonies are typically defined as clusters of ≥50 cells.
-
-
Data Analysis: Normalize the number of colonies in the inhibitor-treated wells to the vehicle control to determine the extent of cell rescue.
Visualizations
Caption: PARP10 signaling and point of inhibition.
Caption: A logical workflow for troubleshooting assay variability.
Caption: A generalized workflow for this compound assays.
References
- 1. youtube.com [youtube.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. biocompare.com [biocompare.com]
- 11. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. ossila.com [ossila.com]
- 15. agilent.com [agilent.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
how to prevent Parp10/15-IN-3 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Parp10/15-IN-3 in their experiments and preventing its precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I am observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock.
This is a common issue encountered with hydrophobic compounds like this compound when they are introduced into an aqueous environment such as cell culture media. The following troubleshooting steps can help prevent precipitation.
Q1: What is the first step I should take to avoid precipitation?
A1: The initial and most critical step is to ensure you are using a high-quality, anhydrous DMSO to prepare your stock solution and that the final concentration of DMSO in your cell culture medium is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration below 0.1% to minimize cytotoxicity and solubility issues.[1][2][3][4][5] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.
Q2: My compound is still precipitating even at low DMSO concentrations. What else can I try?
A2: If precipitation persists, you can try a serial dilution method that involves pre-warming the media and utilizing the solubilizing effects of serum proteins.
-
Pre-warm your complete cell culture medium (containing serum) to 37°C. The increased temperature can help maintain the solubility of the compound.
-
Perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock solution in a smaller volume of pre-warmed complete media. Then, add this intermediate dilution to the final volume of media for your experiment. This gradual dilution can prevent the compound from crashing out of solution.
Q3: Are there any additives that can improve the solubility of this compound in my media?
A3: Yes, several solubility enhancers can be used, although their compatibility with your specific cell line and experiment should be verified.
-
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[6][7][8] If you are using a low-serum or serum-free medium, consider whether your experimental design can tolerate the addition of a small percentage of FBS.
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Cyclodextrins: Molecules like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can encapsulate hydrophobic drugs and increase their aqueous solubility.[9] A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been suggested for in vivo use of this compound and could be adapted for in vitro experiments with appropriate controls.[9]
Q4: Can the physical handling of the solutions make a difference?
A4: Absolutely. When preparing your final working solution, gentle mixing is crucial.
-
Avoid vigorous vortexing or shaking after diluting the DMSO stock into the aqueous media, as this can sometimes promote precipitation. Instead, gently invert the tube or pipette up and down to mix.
-
Sonication can be a useful technique to help dissolve small molecules.[1] If you observe initial precipitation, a brief sonication in a water bath might help to redissolve the compound.
Frequently Asked Questions (FAQs)
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To maintain the stability and activity of this compound, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[9] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9]
Q6: What is the optimal concentration of this compound to use in a cell-based assay?
A6: The optimal concentration will depend on the specific cell line and the biological question being addressed. This compound is a potent inhibitor with IC50 values of 0.14 µM for PARP10 and 0.40 µM for PARP15.[9] A good starting point for a cell-based assay would be to perform a dose-response curve ranging from nanomolar to low micromolar concentrations (e.g., 10 nM to 10 µM) to determine the effective concentration for your system.
Q7: Can I prepare a large volume of the final working solution and store it?
A7: It is generally not recommended to store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may be more prone to precipitation and degradation over time. It is best to prepare the final working solution fresh for each experiment from a frozen DMSO stock.
Quantitative Data Summary
| Property | Value | Reference |
| IC50 (PARP10) | 0.14 µM | [9] |
| IC50 (PARP15) | 0.40 µM | [9] |
| Molecular Weight | 274.32 g/mol | [10] |
| Recommended Solvent | DMSO | [9] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [9] |
| Tolerated DMSO in Media | < 0.5% (cell line dependent, < 0.1% recommended) | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Determine the final concentration of the inhibitor and the final volume of media required for your experiment.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the media remains below 0.5% (ideally below 0.1%).
-
Method A (Direct Dilution for very low concentrations): a. Add the calculated volume of DMSO stock directly to the pre-warmed media. b. Immediately and gently mix by inverting the tube or pipetting. Do not vortex.
-
Method B (Serial Dilution for higher concentrations): a. In a sterile tube, perform an intermediate dilution of the DMSO stock into a small volume (e.g., 100 µL) of pre-warmed complete media. b. Add this intermediate dilution to the final volume of pre-warmed media. c. Gently mix.
-
Visually inspect the final solution for any signs of precipitation. If slight precipitation is observed, a brief sonication may be attempted.
-
Add the final working solution to your cells.
Visualizations
Caption: PARP10/15 Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PARP10 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Mono-ADP-ribosylating PARP enzymes in cellular signaling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
minimizing toxicity of Parp10/15-IN-3 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Parp10/15-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and PARP15. These enzymes catalyze the transfer of a single ADP-ribose unit from NAD+ to a target protein, a post-translational modification known as mono-ADP-ribosylation (MARylation). By inhibiting PARP10 and PARP15, this compound prevents this modification on substrate proteins, thereby modulating their activity and function in various cellular processes.
Q2: What are the known cellular processes regulated by PARP10?
PARP10 is involved in a variety of critical cellular functions, including:
-
DNA Damage Response and Repair: PARP10 is recruited to sites of DNA damage and plays a role in the cellular response to genotoxic stress.
-
Cell Cycle Regulation: PARP10 has been shown to influence the G2/M transition of the cell cycle. Its depletion can lead to delays in mitotic entry.
-
Signaling Pathways: PARP10 is implicated in the regulation of the PI3K-AKT and MAPK signaling pathways.
-
Apoptosis: Overexpression of PARP10 can induce apoptosis, a process that can be rescued by PARP10 inhibitors.
Q3: What are the potential sources of toxicity with this compound in cell culture?
Toxicity in cell culture can arise from several factors:
-
On-target effects: Inhibition of PARP10 and PARP15 can disrupt essential cellular processes, leading to cytotoxicity, especially in cells that are highly dependent on their activity.
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other proteins, such as kinases, leading to unintended and potentially toxic effects.
-
Compound solubility and stability: Poor solubility or degradation of the compound in cell culture media can lead to inconsistent results and apparent toxicity.
-
Cell line-specific sensitivity: Different cell lines can exhibit varying degrees of sensitivity to the inhibitor due to differences in their genetic background, expression levels of PARP10/15, and activity of drug metabolism enzymes.
Q4: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. This typically involves treating cells with a range of inhibitor concentrations and assessing both the desired biological effect (e.g., inhibition of a specific signaling pathway) and cell viability. The goal is to identify a concentration that provides a significant on-target effect with minimal impact on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a lower concentration range based on published data for similar compounds, if available. |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if appropriate for your research question. Ensure the health of your cells prior to treatment. | |
| Off-target effects of the inhibitor. | If toxicity is observed at concentrations that do not correlate with the expected on-target effect, consider the possibility of off-target activity. Review literature for known off-target effects of similar PARP inhibitors. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control. | |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the compound is fully dissolved in the stock solution and the final concentration in the medium does not exceed its solubility limit. | |
| Inconsistent or Irreproducible Results | Compound degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent addition of the inhibitor to each well. | |
| No Observable Effect of the Inhibitor | Concentration of this compound is too low. | Increase the concentration of the inhibitor. Confirm the on-target activity with a positive control or a downstream biomarker assay. |
| Inactive compound. | Verify the purity and activity of your batch of this compound. If possible, obtain a fresh batch from a reputable supplier. | |
| Low expression of PARP10/15 in the cell line. | Confirm the expression of PARP10 and PARP15 in your cell line of interest using techniques like Western blotting or qPCR. |
Quantitative Data Summary
Currently, specific IC50 values for the cytotoxicity of this compound across a wide range of cell lines are not extensively available in the public domain. Researchers are encouraged to determine these values empirically for their cell lines of interest. The table below serves as a template to record and compare experimentally determined cytotoxicity data.
| Cell Line | Cancer Type | Assay Duration (hours) | Cytotoxicity IC50 (µM) |
| e.g., HeLa | Cervical Cancer | 72 | Enter your data |
| e.g., A549 | Lung Cancer | 72 | Enter your data |
| e.g., MCF7 | Breast Cancer | 72 | Enter your data |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Signaling Pathways and Experimental Workflows
PARP10 and its Potential Role in Signaling
PARP10 has been implicated in the regulation of key signaling pathways that control cell growth, proliferation, and survival. Inhibition of PARP10 by this compound may therefore impact these pathways.
Caption: Impact of this compound on cell signaling pathways.
Experimental Workflow for Assessing Toxicity
A systematic approach is necessary to evaluate and minimize the toxicity of this compound.
Caption: A logical workflow for toxicity assessment.
Technical Support Center: Validating Parp10/15-IN-3 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of Parp10/15-IN-3 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15).[1][2][3] It functions by competing with the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of these enzymes, thereby preventing the transfer of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) onto substrate proteins. PARP10 and PARP15 are involved in various cellular processes, including DNA damage repair, cell cycle regulation, and innate immunity.[4][5] By inhibiting their activity, this compound can induce cellular effects such as apoptosis and alterations in signaling pathways.[1][2][3]
Q2: What are the reported IC50 values for this compound?
The in vitro inhibitory concentrations (IC50) for this compound are:
It is important to note that the effective concentration in a cellular context (cellular IC50) may vary depending on the cell line and experimental conditions.
Q3: What are the primary cellular functions of PARP10 and PARP15?
-
PARP10: Plays a role in the DNA damage response, cell cycle progression (specifically the G2/M transition), and has been shown to MARylate proteins such as Aurora-A kinase.[6] Overexpression of PARP10 can lead to cell death.[7]
-
PARP15: Is involved in the innate immune response and is inducible by interferons.[4] It acts as a negative regulator of transcription and is implicated in the cellular stress response.[5] Dimerization of its ART domain is a key regulatory mechanism for its catalytic activity.[8]
Q4: What are the expected phenotypic outcomes of inhibiting PARP10 and PARP15?
Inhibition of PARP10 and PARP15 can lead to a range of cellular phenotypes, including:
-
Decreased cell viability and proliferation: Particularly in cell lines where these enzymes are overexpressed or play a critical role in survival.
-
Induction of apoptosis: As suggested by the anti-apoptotic rescue effect observed with the inhibitor.[1][2][3]
-
Cell cycle arrest: Inhibition of PARP10 can cause a delay in the G2/M transition.[6]
-
Alterations in downstream signaling: For example, changes in the phosphorylation status of PARP10/15 substrates or interacting proteins.
Experimental Protocols & Data Presentation
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. A typical starting concentration range could be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 3.9 |
| 10 | 15.2 ± 2.5 |
Western Blot for Downstream Signaling
This method is used to assess the inhibition of PARP10/15 activity by detecting changes in the mono-ADP-ribosylation (MARylation) of their substrates.
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., 1-5 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include PARP and PARG inhibitors in the lysis buffer to preserve the MARylation signal.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for mono- and poly-ADP-ribose.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate. A decrease in the MARylation signal in the inhibitor-treated samples compared to the control indicates target engagement.
Data Presentation:
| Treatment | Target Protein MARylation (Relative Intensity) | Loading Control (e.g., β-actin) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | 0.45 | 1.0 |
| This compound (5 µM) | 0.12 | 1.0 |
Cell Cycle Analysis
This protocol assesses the impact of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases.
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 45.2 | 30.1 | 24.7 |
| This compound | 43.8 | 25.5 | 30.7 |
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed.
-
Possible Cause: The new cell line may not be dependent on PARP10/15 for survival.
-
Solution: Confirm the expression of PARP10 and PARP15 in your cell line via Western blot or qPCR. If expression is low, the inhibitor may not have a significant effect on viability.
-
-
Possible Cause: The inhibitor concentration may be too low or the treatment duration too short.
-
Solution: Increase the concentration range of this compound and extend the treatment duration (e.g., up to 96 hours).
-
-
Possible Cause: Issues with the inhibitor's stability or solubility.
-
Solution: Ensure proper storage of the inhibitor stock solution (-20°C or -80°C) and that it is fully dissolved in the vehicle solvent before adding to the media.
-
Issue 2: Inconsistent or no change in MARylation signal in Western blot.
-
Possible Cause: Degradation of the MARylation signal during sample preparation.
-
Solution: It is critical to include PARP and PARG inhibitors in the lysis buffer to preserve the modification. Keep samples on ice throughout the procedure.
-
-
Possible Cause: The antibody for detecting mono-ADP-ribose is not specific or sensitive enough.
-
Solution: Use a validated pan-ADP-ribose antibody known to detect MARylation. Run a positive control if available (e.g., cells treated with a DNA damaging agent to induce PARP activity).
-
-
Possible Cause: The target substrate is not highly expressed or MARylated in the chosen cell line.
-
Solution: Consider overexpressing a known PARP10 or PARP15 substrate to enhance the signal.
-
Issue 3: No observable change in cell cycle distribution.
-
Possible Cause: The effect on the cell cycle may be transient or subtle.
-
Solution: Perform a time-course experiment, analyzing the cell cycle at multiple time points after inhibitor addition (e.g., 12, 24, 48 hours).
-
-
Possible Cause: The cell line's checkpoint machinery may not be sensitive to PARP10/15 inhibition.
-
Solution: Combine this compound treatment with a DNA damaging agent to see if it potentiates cell cycle arrest.
-
Visualizations
Caption: Experimental workflow for validating this compound activity.
Caption: Simplified signaling pathway of PARP10/15 and its inhibition.
Caption: Troubleshooting decision tree for validating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mono-ADP-ribosylating PARP enzymes in cellular signaling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
addressing inconsistent results with Parp10/15-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Parp10/15-IN-3, a potent dual inhibitor of PARP10 and PARP15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of both PARP10 and PARP15. These enzymes are mono-ADP-ribosyltransferases (MARylating enzymes) that transfer a single ADP-ribose unit from NAD+ to target proteins. This post-translational modification plays a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and signal transduction. By inhibiting PARP10 and PARP15, this compound prevents the mono-ADP-ribosylation of their respective substrates, thereby modulating downstream cellular pathways.
Q2: What are the primary cellular processes regulated by PARP10 and PARP15?
PARP10 is involved in the regulation of the G1 and S phases of the cell cycle, DNA damage repair, apoptosis, and inflammation. It interacts with key proteins such as PCNA and Aurora A kinase to exert its functions. PARP15 is implicated in the regulation of transcription and has been associated with pathways such as UVA-induced MAPK signaling and apoptotic pathways.
Q3: What are the reported IC50 values for this compound?
The potency of this compound has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are as follows:
| Target | IC50 (µM) |
| PARP10 | 0.14 |
| PARP15 | 0.40 |
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing lower than expected potency or a complete lack of effect. What could be the issue?
Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: Has the compound been stored correctly? Exposure to light, moisture, or repeated freeze-thaw cycles can lead to degradation. Prepare fresh aliquots from a new vial if degradation is suspected.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous buffers or cell culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
-
Experimental System:
-
Cell Line Specificity: The expression levels of PARP10 and PARP15 can vary between cell lines. Confirm the expression of the target proteins in your cell line of interest via Western blot or qPCR.
-
Assay Conditions: The potency of the inhibitor can be influenced by the concentration of NAD+ in enzymatic assays. If you are performing a biochemical assay, consider optimizing the NAD+ concentration.
-
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low inhibitor activity.
Q2: I am seeing significant variability between replicate experiments. What are the potential causes?
High variability can be frustrating. Here are some common culprits and solutions:
-
Inconsistent Compound Dosing:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.
-
Precipitation During Dilution: When diluting the DMSO stock into aqueous solutions, the compound may precipitate. Visually inspect for any cloudiness and consider using a vehicle with a small percentage of DMSO in the final assay volume.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Seed cells at a consistent density across all experiments, as confluency can affect cellular responses.
-
-
Assay Timing:
-
Incubation Times: Adhere strictly to the same incubation times for compound treatment and subsequent assay steps.
-
Q3: I suspect off-target effects are confounding my results. How can I investigate this?
While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.
-
Control Experiments:
-
Use a Structurally Unrelated Inhibitor: If available, use another PARP10/15 inhibitor with a different chemical scaffold to see if the same phenotype is observed.
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA or CRISPR to deplete PARP10 and/or PARP15 and see if this phenocopies the effect of the inhibitor.
-
-
Phenotypic Analysis:
-
Dose-Response Curve: A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate off-target activities.
-
Rescue Experiments: If the inhibitor induces a phenotype, try to rescue it by overexpressing a drug-resistant mutant of the target protein.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways involving PARP10 and PARP15.
Caption: PARP10 signaling pathway overview.
Caption: PARP15 cellular functions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PARP10/15 Enzymatic Assay (Fluorometric)
This protocol is adapted for a 96-well plate format to measure the enzymatic activity of PARP10 or PARP15 and the inhibitory effect of this compound.
Materials:
-
Recombinant human PARP10 or PARP15 enzyme
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Histones (as a substrate)
-
NAD+
-
This compound
-
Fluorescent NAD+ analog or a developing reagent that detects the remaining NAD+
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute this compound to the desired concentrations in PARP Assay Buffer containing a final DMSO concentration of ≤1%.
-
Prepare a 2X enzyme solution by diluting recombinant PARP10 or PARP15 in cold PARP Assay Buffer.
-
Prepare a 2X substrate/cofactor mix containing histones and NAD+ in PARP Assay Buffer.
-
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2X substrate/cofactor mix to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the signal according to the manufacturer's instructions for the specific fluorescent detection reagent used. This may involve adding a developing solution that reacts with the remaining NAD+ to produce a fluorescent product.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for PARP10/15 Activity
This protocol allows for the detection of mono-ADP-ribosylation (MARylation) of target proteins in cell lysates.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PARP10, anti-PARP15, anti-pan-ADP-ribose binding reagent, or antibodies specific to a known substrate (e.g., anti-Aurora A)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. A decrease in the signal from a pan-ADP-ribose binding reagent upon inhibitor treatment would indicate a reduction in MARylation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated controls and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Immunofluorescence for γ-H2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks, a downstream consequence of PARP inhibition in certain contexts.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody in blocking solution overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in γ-H2AX foci upon inhibitor treatment can indicate the induction of DNA damage.
-
controlling for confounding factors in Parp10/15-IN-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding factors in experiments involving PARP10/15-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). Its primary mechanism is the inhibition of the mono-ADP-ribosylation (MARylation) activity of these enzymes. PARP10, also known as ARTD10, is a mono-ADP-ribosyltransferase that transfers a single ADP-ribose unit from NAD+ to target proteins, modifying their function.[1][2] This post-translational modification is involved in various cellular processes, including DNA damage response, cell cycle progression, and metabolism.[3][4] By blocking this activity, this compound can, for example, rescue cells from apoptosis induced by PARP10 overexpression.[5]
Q2: What are the potential off-target effects of this compound and how can I control for them?
A2: While specific off-target kinase profiles for this compound are not extensively published, other PARP inhibitors are known to have off-target effects on various kinases, which can influence experimental outcomes.[6] To control for potential off-target effects, consider the following:
-
Use a structurally unrelated PARP10/15 inhibitor: Comparing results with another inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.
-
Include a negative control compound: Use a molecule structurally similar to this compound but inactive against PARP10/15.
-
Rescue experiments: In cell-based assays, attempt to rescue the observed phenotype by overexpressing a drug-resistant mutant of PARP10 or PARP15.
-
CRISPR/Cas9 or siRNA knockdown: Compare the inhibitor's effect to the phenotype observed upon genetic depletion of PARP10 or PARP15.[4][7]
Q3: How can I account for the development of drug resistance in long-term cell culture experiments?
A3: Acquired resistance is a significant confounding factor in prolonged experiments with PARP inhibitors.[8] Mechanisms can include increased drug efflux, restoration of homologous recombination (HR) repair pathways, and reduced PARP trapping.[8][9][10][11]
-
Monitor protein expression: Periodically check for changes in the expression of drug efflux pumps like P-glycoprotein (P-gp).[8]
-
Assess HR function: If applicable to your model, evaluate the status of key HR proteins like BRCA1/2.
-
Limit passage number: Use low-passage number cells for critical experiments to minimize the selection of resistant populations.
-
Shorten treatment duration: Whenever the experimental design allows, use shorter exposure times to the inhibitor.
Q4: What are the essential positive and negative controls for a typical cell-based experiment?
A4:
-
Positive Controls:
-
A known inducer of the pathway you are studying (e.g., a DNA damaging agent like hydroxyurea if investigating replication stress).[12]
-
A compound with a known, potent inhibitory effect on PARP10, if available.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[13]
-
Inactive Mutant Cell Line: Use cells expressing a catalytically inactive mutant of PARP10 (e.g., PARP10-G888W) to demonstrate that the inhibitor's effect is dependent on the enzyme's catalytic activity.[13][14]
-
Parental Cell Line: Compare results in your experimental cell line to the parental line to control for effects related to genetic modifications.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number and confluency variations. 2. Inconsistent inhibitor concentration due to freeze-thaw cycles. 3. Variability in assay incubation times. | 1. Use cells within a consistent, narrow range of passage numbers. Seed cells to reach a specific confluency (e.g., 70-80%) at the time of treatment. 2. Aliquot the stock solution of this compound after preparation to avoid repeated freeze-thaw cycles.[5] 3. Strictly adhere to standardized incubation times for inhibitor treatment and assay development. |
| High background in chemiluminescent enzymatic assay | 1. Contaminated assay buffer or reagents. 2. Insufficient washing steps. 3. Non-specific binding of antibodies. | 1. Prepare fresh buffers for each experiment. Ensure all reagents are within their expiration dates. 2. Increase the number and duration of wash steps as per the manufacturer's protocol to remove unbound reagents. 3. Include a "no enzyme" control to determine the background signal. Optimize antibody concentrations and consider using a blocking buffer. |
| Unexpected increase in cell viability at high inhibitor concentrations | 1. Off-target effects of the inhibitor.[6] 2. Cellular stress responses leading to pro-survival signaling. 3. Insolubility of the compound at high concentrations. | 1. Perform a counterscreen against a panel of kinases or other potential off-targets.[6] 2. Analyze key pro-survival pathways (e.g., Akt, ERK) via western blot. 3. Visually inspect the media for precipitation at high concentrations. Check the solubility information and consider using a different solvent or formulation.[5] |
| No effect observed in a cell-based assay | 1. Inhibitor is not cell-permeable. 2. PARP10/15 is not active or critical in the chosen cell line/condition. 3. Incorrect inhibitor concentration. | 1. The supplier indicates this compound is able to enter cells.[5] However, you can verify target engagement with a cellular thermal shift assay (CETSA). 2. Confirm PARP10/15 expression via western blot or qPCR. Use a cell line where PARP10 activity is known to be relevant (e.g., cells overexpressing PARP10).[13] 3. Perform a dose-response curve over a wide range of concentrations, starting from nanomolar to micromolar, based on the known IC50 values. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Target | IC50 (µM) | Reference |
| PARP10 | 0.14 | [5] |
| PARP15 | 0.40 | [5] |
Experimental Protocols
1. Protocol: Cellular PARP10 Inhibition via Colony Formation Assay
This assay assesses the ability of this compound to rescue cells from cell death induced by PARP10 overexpression.[13]
-
Cell Line: Use a cell line with doxycycline-inducible expression of wild-type PARP10 (e.g., U2OS or HeLa). As a control, use a cell line expressing a catalytically inactive PARP10 mutant.[13]
-
Procedure:
-
Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
After 2-4 hours of inhibitor pre-treatment, add doxycycline (Dox) to induce PARP10 expression. Include a set of wells without Dox as a toxicity control.[13]
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the media with fresh inhibitor and Dox every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol for 10 minutes, and stain with 0.5% methylene blue for 30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Scan the plates and quantify the colony area using software like ImageJ.[13]
-
-
Expected Outcome: Overexpression of wild-type PARP10 will lead to cell death and a lack of colonies.[13] Treatment with effective concentrations of this compound should rescue this phenotype, resulting in colony formation. The inhibitor should not be toxic to cells without Dox or to cells expressing the inactive mutant.[13]
2. Protocol: In Vitro PARP10 Chemiluminescent Assay
This protocol is adapted from commercially available kits to measure the enzymatic activity of PARP10.[3]
-
Principle: Histone proteins are coated on a 96-well plate. Recombinant PARP10 enzyme uses a biotinylated NAD+ substrate to ADP-ribosylate the histones. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.[3]
-
Procedure:
-
To the histone-coated plate, add the PARP assay buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Add the purified recombinant PARP10 enzyme to all wells except the "blank" control.
-
Initiate the reaction by adding the PARP substrate mixture (containing biotinylated NAD+).
-
Incubate the plate for 1-2 hours at room temperature.
-
Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unreacted substrates.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the HRP chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the "blank" control reading from all other readings. Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: PARP10 signaling in G2/M cell cycle progression.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP10 is critical for stress granule initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 12. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of PARP10/15-IN-3 Cross-Reactivity Across the PARP Family
A Guide for Researchers and Drug Development Professionals
Introduction
The Poly(ADP-ribose) polymerase (PARP) family of enzymes, comprising 17 members, plays a crucial role in a variety of cellular processes, including DNA repair, genomic stability, and cell death.[1][2][3] While PARP1 and PARP2 are the most well-characterized members and the primary targets of clinically approved PARP inhibitors, there is growing interest in developing selective inhibitors for other PARP family members to explore their therapeutic potential and minimize off-target effects.[3][4][5] This guide provides a comparative overview of the cross-reactivity profile of a hypothetical novel inhibitor, PARP10/15-IN-3, against various PARP family members.
Due to the absence of publicly available data for "this compound," this document serves as a template, illustrating the methodologies and data presentation required for such a comparative analysis. The provided data for established PARP inhibitors—Olaparib, Rucaparib, Talazoparib, and Veliparib—offers a benchmark for evaluating the selectivity of new chemical entities.
Cross-Reactivity Profile of PARP Inhibitors
The inhibitory activity of selected PARP inhibitors against a panel of PARP family enzymes is summarized in Table 1. The data is presented as IC50 values (in nanomolars), which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the intended target (e.g., PARP10/PARP15) to its IC50 values for other PARP family members.
Table 1: Comparative IC50 Values (nM) of PARP Inhibitors Across the PARP Family
| Target | This compound (Hypothetical) | Olaparib | Rucaparib | Talazoparib | Veliparib |
| PARP1 | Data not available | 1 | 1.1 | 0.6 | 2.9 |
| PARP2 | Data not available | 1 | 1.1 | 0.3 | 2.1 |
| PARP3 | Data not available | 4 | 20 | 0.9 | 110 |
| TNKS1 (PARP5a) | Data not available | >10,000 | 2,700 | 1,400 | >10,000 |
| TNKS2 (PARP5b) | Data not available | >10,000 | 2,000 | 1,100 | >10,000 |
| PARP10 | Target | >10,000 | >10,000 | >10,000 | >10,000 |
| PARP15 | Target | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values for Olaparib, Rucaparib, Talazoparib, and Veliparib are compiled from various publicly available sources and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions. Data for PARP15 is often not included in standard screening panels.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. Biochemical assays are commonly employed to measure the potency of an inhibitor against a panel of purified enzymes.
In Vitro PARP Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the ADP-ribosylation activity of a specific PARP enzyme.
-
Plate Preparation : Histone-coated 96-well plates are used.
-
Reaction Mixture : The PARP enzyme, the test inhibitor (at various concentrations), and biotinylated NAD+ are added to the wells.
-
Incubation : The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection : Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones. A chemiluminescent substrate is then added.
-
Signal Measurement : The resulting luminescent signal, which is proportional to the PARP enzyme activity, is measured using a microplate reader.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AlphaLISA Assay for PARP Activity
This is a homogeneous (no-wash) assay format for measuring enzyme activity.
-
Reaction : A PARP enzyme is incubated with a biotinylated histone substrate and NAD+.
-
Detection Complex Formation : An ADP-ribose binding reagent conjugated to an acceptor bead and a streptavidin-conjugated donor bead are added.
-
Signal Generation : In the presence of PARP activity (ADP-ribosylation of the histone), the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor bead.
-
Signal Measurement : The light emission is measured. The signal is proportional to the enzymatic activity.
-
Inhibitor Analysis : The assay is performed with and without the inhibitor at various concentrations to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Understanding the cellular pathways in which the target enzymes are involved is crucial for predicting the biological consequences of their inhibition. PARP10 and PARP15 are mono-ADP-ribosyltransferases (MARts) implicated in various cellular processes, including cell cycle regulation, DNA damage response, and NF-κB signaling.
Caption: Simplified signaling pathways involving PARP10.
The diagram above illustrates two key pathways where PARP10 is involved. In NF-κB signaling, PARP10 can mono-ADP-ribosylate (MARylate) NEMO, a key component of the IKK complex, which can modulate NF-κB activation. In cell cycle regulation, PARP10 has been shown to MARylate and activate Aurora-A kinase, promoting the G2/M transition.[6] A selective inhibitor like this compound would be expected to block these downstream effects.
Caption: Experimental workflow for inhibitor profiling.
This workflow outlines the logical progression for characterizing a novel PARP inhibitor. It begins with initial screening against the primary targets, followed by detailed dose-response studies and broad selectivity profiling. Finally, in vitro findings are validated in cellular models to confirm target engagement and functional consequences.
Conclusion
The development of selective PARP inhibitors beyond PARP1/2 holds significant promise for expanding the therapeutic applications of this drug class. A thorough characterization of the cross-reactivity profile of new inhibitors, such as the hypothetical this compound, is essential for understanding their mechanism of action and potential for clinical development. The methodologies and comparative data presented in this guide provide a framework for the preclinical evaluation of novel PARP inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle [mdpi.com]
The Synergistic Potential of PARP10/15 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance the efficacy of standard chemotherapeutic agents. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of targeted therapies. While the majority of research and clinical applications have centered on PARP1 and PARP2 inhibitors, the roles of other PARP family members are increasingly being explored. This guide focuses on the potential synergistic effects of inhibiting PARP10 and PARP15, specifically with the dual inhibitor Parp10/15-IN-3, in combination with conventional chemotherapy.
This compound is a dual inhibitor of PARP10 and PARP15 with IC50 values of 0.14 µM and 0.40 µM, respectively.[1][2][3] It is a cell-permeable compound with anti-apoptotic properties.[1][2][3] While direct experimental data on the synergistic effects of this compound with chemotherapy is currently limited in the public domain, this guide will provide a comprehensive overview based on the known functions of PARP10 and the established principles of combining PARP inhibitors with DNA-damaging agents.
Theoretical Framework for Synergy
The primary rationale for combining PARP inhibitors with chemotherapy lies in the concept of "synthetic lethality". This occurs when the inhibition of two parallel DNA damage repair (DDR) pathways is more effective at killing cancer cells than targeting either pathway alone. Many chemotherapeutic agents induce DNA damage, overwhelming the cancer cells' repair machinery. PARP enzymes play a crucial role in various DDR pathways.
While PARP1 and PARP2 are central to single-strand break repair (SSBR), PARP10 has been implicated in the response to replication stress.[2] Overexpression of PARP10 has been shown to alleviate replication stress, a hallmark of cancer, thereby promoting cancer cell proliferation and tumorigenesis.[2] By inhibiting PARP10, this compound may prevent cancer cells from effectively managing the replication stress induced by DNA-damaging chemotherapy, leading to catastrophic DNA damage and cell death.
Comparison with Other PARP Inhibitors
To provide context, the following table compares the established mechanisms of PARP1/2 inhibitors with the hypothesized mechanism of this compound when combined with chemotherapy.
| Feature | PARP1/2 Inhibitors (e.g., Olaparib, Rucaparib) | This compound (Hypothesized) |
| Primary Target(s) | PARP1, PARP2 | PARP10, PARP15 |
| Core Mechanism of Synergy with Chemotherapy | Inhibition of Single-Strand Break Repair (SSBR), leading to the accumulation of double-strand breaks that are lethal in Homologous Recombination (HR) deficient tumors ("synthetic lethality"). | Potentiation of chemotherapy-induced replication stress by inhibiting PARP10-mediated stress alleviation pathways. |
| Established Combination Agents | Platinum-based agents (e.g., Cisplatin, Carboplatin), Topoisomerase inhibitors (e.g., Topotecan), Temozolomide. | Theoretically, DNA alkylating agents and other agents that induce high levels of replication stress. |
| Primary Resistance Mechanism | Restoration of Homologous Recombination (HR) function, upregulation of drug efflux pumps. | Unknown, but could involve upregulation of alternative replication stress response pathways. |
Hypothetical Experimental Data
The following tables represent the type of quantitative data that would be generated from preclinical studies evaluating the synergistic effects of this compound with a standard chemotherapeutic agent, such as the DNA alkylating agent, doxorubicin.
Table 1: In Vitro Cell Viability (MTT Assay)
| Treatment | Concentration | % Cell Viability (Compared to Control) | Combination Index (CI)* |
| Doxorubicin | 1 µM | 65% | - |
| This compound | 0.5 µM | 80% | - |
| Doxorubicin + this compound | 1 µM + 0.5 µM | 30% | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| Doxorubicin (5 mg/kg) | 800 | 47% |
| This compound (10 mg/kg) | 1200 | 20% |
| Doxorubicin + this compound | 300 | 80% |
Experimental Protocols
Below are detailed methodologies for key experiments that would be essential to validate the synergistic effects of this compound with chemotherapy.
1. Cell Viability (MTT) Assay
-
Cell Lines: A panel of cancer cell lines with varying genetic backgrounds.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose range of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Measurement: Absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index is calculated using software like CompuSyn.
2. In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Tumor Implantation: 1 x 10^6 cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100 mm³), and tumor volume is measured twice weekly using calipers.
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, Chemotherapy alone, this compound alone, and Combination therapy.
-
Drug Administration: Drugs are administered via appropriate routes (e.g., intraperitoneal injection for doxorubicin, oral gavage for this compound) according to a predetermined schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Visualizing the Mechanism of Action
Signaling Pathway of PARP10 in Replication Stress Response
Caption: Proposed signaling pathway of PARP10 in response to chemotherapy-induced replication stress.
Experimental Workflow for Evaluating Synergy
Caption: A typical experimental workflow for investigating the synergistic effects of a novel inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is not yet widely available, the known role of PARP10 in mitigating replication stress provides a strong rationale for its investigation as a chemosensitizing agent. The conceptual framework and proposed experimental designs presented in this guide offer a roadmap for future research in this promising area. Further preclinical studies are imperative to validate this hypothesis, determine the optimal combination strategies, and identify predictive biomarkers to guide the clinical development of PARP10/15 inhibitors in cancer therapy.
References
- 1. Poly(ADP-Ribose) Polymerase Inhibition Sensitizes Colorectal Cancer-Initiating Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Efficacy of Parp10/15-IN-3 and Olaparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Poly(ADP-ribose) polymerase (PARP) family have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA damage repair pathways. Olaparib, a potent inhibitor of PARP1 and PARP2, has established itself as a cornerstone in the treatment of BRCA-mutated cancers. More recently, the exploration of other PARP family members has led to the development of novel inhibitors targeting enzymes like PARP10 and PARP15. This guide provides a comprehensive comparison of the preclinical efficacy of Parp10/15-IN-3, a dual inhibitor of PARP10 and PARP15, and the well-established drug, Olaparib.
Executive Summary
This guide offers a detailed side-by-side analysis of this compound and Olaparib, focusing on their mechanism of action, target specificity, and available preclinical efficacy data. While Olaparib's efficacy, particularly in the context of synthetic lethality in BRCA-mutated tumors, is well-documented through extensive in vitro and in vivo studies, data for this compound is currently limited to its enzymatic inhibitory activity and a cellular assay in a PARP10-overexpression model. To provide a broader context for the potential of targeting PARP10/15, this guide also incorporates data from other selective PARP10 inhibitors where available.
Mechanism of Action and Target Specificity
Olaparib primarily targets the DNA damage response (DDR) pathway by inhibiting the enzymatic activity of PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1/2 leads to the accumulation of SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of DSB repair, these accumulated DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.[1][2][3]
This compound, on the other hand, is a dual inhibitor targeting PARP10 and PARP15. Unlike PARP1 and PARP2 which are poly-ADP-ribose polymerases, PARP10 and PARP15 are mono-ADP-ribosyltransferases (MARylating enzymes). Their roles in cellular processes are still being elucidated but are known to be involved in the DNA damage response, cell cycle regulation, and cellular signaling.[4] The therapeutic rationale for inhibiting PARP10 and PARP15 is based on their emerging roles in cancer cell proliferation and survival.
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head preclinical studies comparing this compound and Olaparib are not publicly available. Therefore, this comparison is based on independent studies and highlights the different experimental contexts in which these inhibitors have been evaluated.
Enzymatic Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and Olaparib against their respective target enzymes.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | PARP10 | 140 | [5] |
| PARP15 | 400 | [5] | |
| Olaparib | PARP1 | 5 | [6] |
| PARP2 | 1 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a cell-free assay. Lower values indicate higher potency.
In Vitro Cellular Efficacy
The cellular efficacy of these inhibitors has been assessed in different cancer cell line models, reflecting their distinct mechanisms of action.
Olaparib demonstrates potent cytotoxic effects in cancer cell lines with BRCA1 or BRCA2 mutations. The table below presents a selection of IC50 values for Olaparib in various breast and ovarian cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Reference |
| HCC1937 | Breast | BRCA1 mutant | 0.9 | [7] |
| BT549 | Breast | BRCA1 methylated | 1.0 | [7] |
| SKBR3 | Breast | BRCA1 methylated | 3.9 | [7] |
| MDA-MB-436 | Breast | BRCA1 mutant | ~10 | [8] |
| PEO1 | Ovarian | BRCA2 mutant | 25.0 | [9] |
| HCT116 | Colorectal | Low BRCA2 expression | 2.8 | [10] |
| C4-2B | Prostate | - | - | [5] |
| DU145 | Prostate | - | - | [5] |
Note: IC50 values in cellular assays represent the concentration of the inhibitor that reduces cell viability by 50%.
To provide a broader perspective on targeting PARP10, data from another selective PARP10 inhibitor, OUL35, is included.
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | HeLa | Rescue from PARP10-induced cell death | EC50 | 1.5 µM | [5] |
| OUL35 | HeLa | Rescue from PARP10-induced cell death | - | - | [11] |
| OUL35 | U2OS | Sensitization to hydroxyurea | - | 3 µM | [12] |
These findings suggest that inhibiting PARP10 may have therapeutic potential, particularly in sensitizing cancer cells to other DNA-damaging agents. However, more extensive studies are required to understand the efficacy of this compound across a range of cancer types and its potential for synthetic lethality in specific genetic contexts.
In Vivo Efficacy
Olaparib has demonstrated significant in vivo efficacy in preclinical xenograft models of BRCA-mutated cancers.
| Cancer Type | Model | Treatment | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | Patient-derived xenograft (BRCA2 mutant) | Olaparib (50 mg/kg, daily) | Significant tumor growth inhibition | [13][14] |
| Breast Cancer | MDA-MB-436 xenograft (BRCA1 mutant) | Olaparib | Tumor regression | [14] |
| Hepatoblastoma | Patient-derived xenografts | Olaparib | Significant tumor growth inhibition | [15][16] |
| Prostate Cancer | BRCA1/2-mutated xenografts | Olaparib | Tumor growth inhibition | [17] |
Currently, there is no publicly available in vivo efficacy data for this compound. Studies with other PARP10 inhibitors have shown that loss of PARP10 can reduce tumorigenesis, suggesting a potential role for PARP10 inhibitors in cancer treatment.[18]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Figure 1: Simplified signaling pathways for Olaparib and this compound.
Experimental Workflow
Figure 2: A generalized experimental workflow for evaluating PARP inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[19]
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or Olaparib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19][20]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[19][20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.[20]
Clonogenic Survival Assay
The clonogenic assay is a cell-based assay that assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive death after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 100-1000 cells) into 6-well plates.[8][13]
-
Treatment: Treat the cells with the inhibitor at various concentrations for a specified period.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[21]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).[22]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
-
Treatment Administration:
-
Administer the inhibitor (e.g., Olaparib via oral gavage) and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.[4]
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
-
Conclusion and Future Directions
This comparative guide highlights the distinct therapeutic strategies and current stages of development for this compound and Olaparib. Olaparib's efficacy in BRCA-mutated cancers is well-established, capitalizing on the principle of synthetic lethality. The preclinical data for this compound and other PARP10 inhibitors, while still in early stages, suggest a potential role for targeting mono-ADP-ribosyltransferases in cancer therapy, possibly through sensitization to DNA damaging agents.
Future research should focus on:
-
Comprehensive preclinical evaluation of this compound: Conducting in vitro and in vivo studies in a broad range of cancer models, including those with specific genetic backgrounds, is crucial to understand its therapeutic potential.
-
Head-to-head comparison studies: Direct comparative studies of this compound and Olaparib in relevant cancer models would provide a clearer understanding of their relative efficacy and potential clinical applications.
-
Biomarker discovery for PARP10/15 inhibitors: Identifying biomarkers that predict sensitivity to PARP10/15 inhibition will be essential for patient stratification in future clinical trials.
The continued exploration of novel PARP inhibitors targeting different family members holds promise for expanding the arsenal of targeted therapies and improving outcomes for cancer patients.
References
- 1. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Clonogenic Assay [en.bio-protocol.org]
- 22. atcc.org [atcc.org]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Assessing the Advantages of Dual PARP10/15 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of PARP inhibitors is rapidly evolving, moving beyond the well-established PARP1/2 inhibitors to explore the therapeutic potential of other family members. Among these, the mono-ADP-ribosyltransferases (mARTs) PARP10 and PARP15 have emerged as intriguing targets in oncology and inflammatory diseases. This guide provides a comprehensive comparison of a dual PARP10/15 inhibitor against selective inhibitors, supported by experimental data and detailed protocols to aid in the assessment of its therapeutic advantages.
The Rationale for Dual PARP10/15 Inhibition
PARP10 and PARP15 are implicated in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.[1][2] While selective inhibition of either enzyme may offer therapeutic benefits, a dual-inhibition strategy presents a compelling rationale for a more profound and durable response. By simultaneously targeting two distinct but related nodes in cellular signaling, a dual inhibitor may achieve synergistic effects, mitigate potential resistance mechanisms, and offer a broader therapeutic window.[3]
Comparative Inhibitor Performance
To objectively assess the advantages of a dual PARP10/15 inhibitor, we compare its performance with selective inhibitors for PARP10 and other related PARP family members. The following tables summarize the inhibitory activity (IC50 values) of representative compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | PARP10 IC50 (nM) | PARP15 IC50 (nM) | Other Notable Targets (IC50 nM) | Reference |
| PARP10/15-IN-1 | Dual PARP10/15 | 160 | 370 | - | [4] |
| PARP10/15-IN-3 | Dual PARP10/15 | 140 | 400 | - | [4] |
| OUL232 | Multi-mono-ART | 7.8 | 56 | PARP7 (83), PARP11 (240), PARP12 (160), PARP14 (300) | [4] |
| PARP10-IN-3 | Selective PARP10 | 480 | 1700 | PARP2 (1700) | [4] |
| RBN012759 | Selective PARP14 | >900 | >900 | PARP14 (<3) | [4] |
Table 1: Comparative IC50 Values of PARP Inhibitors. This table highlights the potency and selectivity of dual PARP10/15 inhibitors compared to multi-target and selective inhibitors.
Key Signaling Pathways and Experimental Workflows
To understand the functional consequences of PARP10 and PARP15 inhibition, it is crucial to visualize their roles in relevant signaling pathways and the experimental workflows used to assess inhibitor activity.
Figure 1: PARP10/15 Signaling Pathways. This diagram illustrates the central role of PARP10 and PARP15 in response to cellular stressors and their influence on critical downstream signaling pathways.
Figure 2: Experimental Workflow. This diagram outlines the general workflow for assessing the inhibitory activity of compounds against PARP10 and PARP15 using common in vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine inhibitor potency.
Biotinylated NAD+ Plate Assay
This assay measures the incorporation of biotinylated ADP-ribose onto a substrate protein, providing a quantitative measure of PARP activity.
Materials:
-
Recombinant human PARP10 or PARP15 enzyme
-
Histone H1 (or other suitable substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Protocol:
-
Coating: Coat a 96-well plate with 10 µg/mL of Histone H1 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 5% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (dual or selective inhibitor) to the wells and incubate for 30 minutes at room temperature.
-
Enzyme Reaction: Add a mixture of recombinant PARP enzyme (e.g., 50 nM) and biotinylated NAD+ (e.g., 100 nM) in assay buffer to each well.
-
Incubation: Incubate the plate for 1-2 hours at 30°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.[5]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaLISA assay is a bead-based, no-wash immunoassay that offers high sensitivity and a wide dynamic range for measuring enzymatic activity.[6][7]
Materials:
-
Recombinant human PARP10 or PARP15 enzyme
-
Biotinylated histone substrate
-
NAD+
-
AlphaLISA Acceptor beads conjugated to an anti-ADP-ribose antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
Test compounds (dual or selective inhibitors)
-
384-well white microplate
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant PARP enzyme, biotinylated histone substrate, and NAD+.
-
Enzymatic Reaction: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to occur.
-
Detection Mix Addition: Add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is inversely proportional to the PARP activity. Calculate the percent inhibition and determine the IC50 values.[7][8]
Advantages of a Dual PARP10/15 Inhibitor: A Synthesis
The data presented suggests that while highly potent and selective inhibitors for individual PARP family members exist, a dual PARP10/15 inhibitor offers a unique therapeutic proposition.
-
Synergistic Potential: Simultaneous inhibition of PARP10 and PARP15 may lead to a more potent anti-cancer effect by targeting multiple nodes within overlapping signaling pathways.[3] For instance, both enzymes have been implicated in the NF-κB pathway, and their dual inhibition could lead to a more complete shutdown of this pro-survival signaling.[5][9]
-
Overcoming Redundancy and Resistance: Cancer cells often exhibit pathway redundancy. If a tumor relies on both PARP10 and PARP15 for survival or proliferation, a selective inhibitor against only one may be less effective or lead to the development of resistance through upregulation of the other. A dual inhibitor can potentially circumvent this.
-
Broader Applicability: The involvement of both PARP10 and PARP15 in various cancer-related processes suggests that a dual inhibitor could be effective across a wider range of tumor types compared to a highly selective inhibitor.[1]
Conclusion
The development of dual PARP10/15 inhibitors represents a promising strategy in targeted cancer therapy. By simultaneously modulating the activity of two key enzymes involved in critical cellular processes, these agents have the potential to offer enhanced efficacy, overcome resistance mechanisms, and provide a broader therapeutic window. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the ongoing assessment and optimization of this novel class of anti-cancer agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of dual PARP10/15 inhibition.
References
- 1. PARP3 Promotes AML Progression via Activation of PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. The Development of a Biotinylated NAD+-Applied Human Poly(ADP-Ribose) Polymerase 3 (PARP3) Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Parp10/15-IN-3 and Rucaparib: A Guide for Researchers
In the landscape of PARP inhibitors, both established clinical drugs and novel research compounds offer unique opportunities for therapeutic development and mechanistic studies. This guide provides a comparative analysis of Rucaparib, an FDA-approved inhibitor of PARP1, PARP2, and PARP3, and Parp10/15-IN-3, a research compound targeting the mono-ADP-ribosyltransferases PARP10 and PARP15. This comparison aims to inform researchers, scientists, and drug development professionals on the distinct biochemical and cellular activities of these two inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action and Target Specificity
Rucaparib is a potent small molecule inhibitor of the DNA damage repair enzymes Poly(ADP-ribose) Polymerase 1 (PARP1), PARP2, and PARP3.[1][2] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting these PARPs, Rucaparib leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[3] Beyond catalytic inhibition, Rucaparib also exhibits PARP trapping, a mechanism where the inhibitor locks the PARP enzyme onto the DNA, further disrupting DNA replication and repair.[1][4] While its primary targets are PARP1, PARP2, and PARP3, Rucaparib has been shown to inhibit other PARP family members to a lesser extent, including PARP4, PARP10, PARP12, PARP15, and PARP16, and uniquely stabilizes Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b).[1][5]
This compound is a potent dual inhibitor of PARP10 and PARP15, which are mono-ADP-ribosyltransferases (mARTs).[6] Unlike the well-studied DNA damage-responsive PARPs (PARP1/2), PARP10 and PARP14 (another mART) are involved in maintaining genomic stability and promoting cellular proliferation.[7] PARP10, in particular, interacts with Proliferating Cell Nuclear Antigen (PCNA) and is implicated in DNA damage tolerance pathways.[7][8] Inhibition of PARP10 can lead to increased DNA damage, as evidenced by markers like γH2AX, and can impair cellular proliferation.[8][9] The selectivity profile of this compound across the broader PARP family, especially against PARP1, PARP2, and PARP3, is not as extensively characterized as that of Rucaparib. However, a related compound, PARP10-IN-3, has shown selectivity for PARP10 with weaker activity against PARP2 and PARP15, suggesting that selective inhibition of these mARTs is achievable.[6]
Biochemical and Cellular Potency
The following tables summarize the available quantitative data for this compound and Rucaparib. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (µM) |
| This compound | PARP10 | 0.14[6] |
| PARP15 | 0.40[6] | |
| Rucaparib | PARP1 | 0.0014 (Ki) |
| PARP2 | 0.00017 (Ki)[5] | |
| PARP3 | Data not consistently reported | |
| TNKS1 (PARP5a) | 0.796[5] | |
| TNKS2 (PARP5b) | 0.486[5] |
Table 2: Cellular Potency (IC50)
| Compound | Cell Line | BRCA Status | IC50 (µM) |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | Not specified, but sensitive[10] |
| MDA-MB-231 | Wild-type | ≤20[10] | |
| MDA-MB-468 | Wild-type | <10[10] |
No specific cellular IC50 values for this compound in cancer cell lines were identified in the search results. However, it is described as being able to enter cells and rescue them from apoptosis.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PARP Enzyme Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Plate Preparation: Histone-coated 96-well plates are used.
-
Reaction Mixture: A reaction mixture containing the PARP enzyme, biotinylated NAD+, and the test compound at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the PARP enzyme to catalyze the poly-ADP-ribosylation of the histone substrate.
-
Detection: The wells are washed, and Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added.
-
Data Acquisition: The resulting luminescence, which is proportional to PARP activity, is measured using a microplate reader.[11][12]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.[13][14][15]
DNA Damage Analysis (γ-H2AX Immunofluorescence)
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent solution (e.g., 0.3% Triton X-100) to allow antibody access to intracellular targets.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The γ-H2AX foci are visualized and quantified using a fluorescence microscope.[16][17][18][19]
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This assay assesses the ability of an inhibitor to trap PARP enzymes on chromatin.
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Lysis and Fractionation: Cells are lysed, and subcellular fractions (cytoplasmic, nuclear soluble, and chromatin-bound) are separated by a series of centrifugation steps with buffers of increasing stringency.
-
Protein Quantification: The protein concentration of each fraction is determined.
-
Western Blotting: Equal amounts of protein from the chromatin-bound fraction are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody against PARP1 or PARP2, followed by a secondary antibody conjugated to HRP.
-
Signal Detection: The amount of PARP in the chromatin-bound fraction is visualized and quantified using a chemiluminescent substrate. An increase in the amount of chromatin-bound PARP in treated cells compared to control cells indicates PARP trapping.[20][21][22]
Visualizations
Signaling Pathway: DNA Damage Response and PARP Inhibition
Caption: Rucaparib inhibits PARP1/2, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow: PARP Trapping Assay
Caption: Workflow for assessing PARP trapping by chromatin fractionation and Western blot.
Conclusion
This compound and Rucaparib represent two distinct classes of PARP inhibitors with different primary targets and mechanisms of action. Rucaparib is a well-characterized inhibitor of PARP1/2/3 with proven clinical efficacy in HR-deficient cancers, acting through both catalytic inhibition and PARP trapping to induce synthetic lethality. In contrast, this compound is a research tool targeting the less-explored mono-ADP-ribosyltransferases PARP10 and PARP15, which play roles in DNA damage tolerance and cell proliferation.
The provided data indicates that Rucaparib is a highly potent inhibitor of its primary targets. While quantitative cellular data for this compound is limited, its described role in DNA damage response suggests a different therapeutic potential, possibly in combination with other agents or in cancers reliant on PARP10/15 activity. The detailed experimental protocols included in this guide provide a foundation for researchers to further investigate and compare these and other PARP inhibitors in their own experimental systems. Future studies directly comparing the selectivity and cellular effects of these two compounds would be invaluable for a more complete understanding of their distinct biological activities.
References
- 1. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 20. The ubiquitin-dependent ATPase p97 removes cytotoxic trapped PARP1 from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Practices for Parp10/15-IN-3 in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel compounds such as Parp10/15-IN-3, a potent dual inhibitor of PARP10 and PARP15, adherence to established protocols is paramount to ensure the safety of laboratory personnel and the surrounding environment.
General Principles for Chemical Waste Disposal
In the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The following steps outline a general workflow for managing chemical waste in a laboratory setting. This process is designed to be broadly applicable but should be adapted to comply with local, state, and federal regulations, as well as specific institutional policies.
1. Waste Characterization: The first and most crucial step is to determine the potential hazards associated with the waste. For this compound, this would involve considering its chemical properties, any solvents used in its preparation and application (e.g., DMSO), and any potential byproducts from experimental procedures. Without an SDS, it is prudent to treat the compound as hazardous.
2. Segregation of Waste Streams: Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate appropriate disposal. Different categories of waste should never be mixed. Common laboratory waste streams include:
-
Solid Chemical Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Chemical Waste: Solutions containing this compound, including stock solutions and experimental working solutions. This also includes contaminated solvents.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
3. Selection of Appropriate Waste Containers: Each waste stream must be collected in a designated, properly labeled container.
-
Solid Waste: Use a clearly labeled, sealable container (e.g., a sturdy bag or a drum with a lid). The container should be compatible with the chemical properties of the waste.
-
Liquid Waste: Collect in a leak-proof, shatter-resistant container with a secure screw-top cap. The container material must be chemically resistant to the waste it holds. The container should be labeled with the full chemical names of all components and their approximate concentrations.
-
Sharps Waste: Dispose of in a puncture-resistant, leak-proof sharps container.
4. Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the associated hazards (e.g., "Toxic," "Flammable"). Waste should be stored in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
5. Disposal Request and Pickup: Once a waste container is full or the accumulation time limit is reached (as per institutional policy), a disposal request should be submitted to the institution's EHS department. EHS personnel are trained to handle and transport hazardous waste for final disposal in accordance with regulatory requirements.
Experimental Protocol Waste Management
When using this compound in experimental settings, all materials that come into contact with the compound should be considered contaminated and disposed of accordingly.
-
Cell Culture Experiments: Media, sera, and other liquid reagents containing this compound should be collected as liquid chemical waste. Cell culture flasks, plates, and pipette tips should be disposed of as solid chemical waste.
-
In Vivo Studies: Any unused dosing solutions should be collected as liquid chemical waste. Contaminated bedding, cages, and animal carcasses should be handled and disposed of in accordance with the institution's policies for hazardous chemical and animal waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By following these general guidelines and, most importantly, by obtaining and adhering to the specific instructions in the manufacturer's SDS and institutional EHS protocols, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
